molecular formula C8H11NO2 B2730630 Tetrahydro-indolizine-1,3-dione CAS No. 70841-78-0

Tetrahydro-indolizine-1,3-dione

Cat. No.: B2730630
CAS No.: 70841-78-0
M. Wt: 153.181
InChI Key: PQHMWZAXLPCICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-indolizine-1,3-dione is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-5-8(11)9-4-2-1-3-6(7)9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHMWZAXLPCICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tetrahydro-indolizine-1,3-dione scaffold chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the Tetrahydro-indolizine-1,3-dione scaffold, a bicyclic pharmacophore bridging the gap between rigid alkaloid architectures and synthetic peptidomimetics.[]

Chemical Properties, Synthesis, and MedChem Applications[1][2][3]

Executive Summary & Structural Anatomy

The This compound (THID) scaffold represents a privileged bicyclic framework in medicinal chemistry.[] Structurally, it consists of a saturated piperidine ring fused to a pyrrolidine-2,5-dione (succinimide) moiety. Its significance lies in its ability to freeze bioactive conformations, serving as a rigid core that mimics peptide


-turns while improving metabolic stability against proteases.[]

Core Structural Features:

  • Bicyclic Topology: A 6,5-fused system (Indolizidine core) that restricts bond rotation.[]

  • 1,3-Dione Motif: Provides two hydrogen-bond acceptors and a highly acidic

    
    -carbon (C2), enabling diverse functionalization.[]
    
  • Bridgehead Nitrogen: Acts as a vinylogous amide or imide nitrogen, significantly reducing basicity compared to the parent indolizidine.

Chemical Reactivity Profile

The THID scaffold exhibits distinct reactivity patterns driven by the electronic push-pull of the dione system and the strain of the bicyclic fusion.

SiteReactivity TypeMechanistic Insight
C2 (Active Methylene) Nucleophilic The protons at C2 are highly acidic (

) due to the flanking carbonyls.[] This site is prime for Knoevenagel condensations , Michael additions , and Electrophilic alkylations .
C1/C3 (Carbonyls) Electrophilic Susceptible to nucleophilic attack (e.g., Grignard, Hydride reduction). Regioselectivity is controlled by steric hindrance from the piperidine ring fusion.
C5-C8 (Piperidine Ring) Lipophilic/Steric Generally chemically inert but critical for lipophilicity (LogP modulation) and steric blocking of metabolic hotspots.[]
Bridgehead (N4-C9) Stereogenic The ring fusion is typically trans-favored in thermodynamic conditions, but cis-fused kinetic products are accessible.[] This stereocenter defines the vector of substituents.
Reactivity Visualization

The following diagram maps the core reactive sites and their primary transformations.

ReactivityMap Scaffold Tetrahydro-indolizine- 1,3-dione Core C2_Alkylation C2-Alkylation (Diversity Point) Scaffold->C2_Alkylation Electrophile/Base Condensation Knoevenagel Condensation Scaffold->Condensation Aldehyde/Piperidine Reduction Carbonyl Reduction (Hydroxy-lactams) Scaffold->Reduction NaBH4/LiAlH4 RingOpening Imide Hydrolysis (Ring Opening) Scaffold->RingOpening OH-/H2O

Caption: Functionalization logic for the THID scaffold. C2 is the primary diversity vector.

Synthetic Methodologies

Two primary routes are dominant: Annulation (convergent) and Cyclization (linear). The choice depends on the desired substitution pattern at the C2 position.

Protocol A: One-Pot Annulation (Convergent)

This method is preferred for generating libraries of C2-substituted derivatives directly from commercially available precursors.[]

Mechanism: Condensation of 2-formylpiperidine with a 1,3-dicarbonyl, followed by intramolecular cyclization.[]

Step-by-Step Protocol:

  • Reagents: 2-Formylpiperidine hydrochloride (1.0 equiv), 1,3-Dicarbonyl compound (e.g., Meldrum's acid derivative or Dimedone equivalent) (1.0 equiv).

  • Catalyst: L-Proline (20 mol%) or Pyrrolidine (20 mol%).[]

  • Solvent: Anhydrous THF or Ethanol.

  • Procedure:

    • Dissolve 2-formylpiperidine and the dicarbonyl in THF.

    • Add the organocatalyst and 4Å molecular sieves to sequester water.

    • Stir at reflux (65°C) for 4–12 hours. Monitor via TLC (EtOAc:Hexane).

    • Workup: Filter off sieves, concentrate in vacuo. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

  • Yield: Typically 60–85%.[]

Protocol B: Dieckmann Cyclization (Linear)

Used when specific stereochemistry at the bridgehead is required, starting from chiral amino acids.

Workflow Logic:

  • Acylation: React pipecolic acid (piperidine-2-carboxylic acid) with a malonyl chloride derivative.

  • Cyclization: Treat the resulting intermediate with a strong base (NaOEt or LiHMDS) to induce Dieckmann condensation closing the 5-membered ring.[]

  • Decarboxylation: Acid hydrolysis removes the ester group if a malonate ester was used, yielding the 1,3-dione.

Medicinal Chemistry Applications

The THID scaffold is a "privileged structure" capable of binding to multiple receptor types due to its rigid 3D orientation.

4.1 Peptidomimetics (

-Turn Mimetics)

Peptides often adopt a


-turn conformation to bind receptors (e.g., GPCRs).[] The THID scaffold locks the 

and

residues of a turn into a bicyclic system, reducing the entropic penalty of binding.
  • Application: Design of somatostatin analogs or integrin inhibitors.[]

  • Design Rule: Substituents at C2 mimic the amino acid side chains of the turn.

4.2 Biological Activity Classes
Therapeutic AreaMechanism of ActionKey Structural Requirement
Oncology Topoisomerase Inhibitors Planar C2-arylidene derivatives (via Knoevenagel) intercalate DNA.[]
Antimicrobial Cell Wall Synthesis N-bridgehead quaternary salts show activity against Gram+ bacteria.[]
Neuroscience Kinase Inhibition The dione motif acts as a hinge-binder in ATP-competitive inhibitors.[]
4.3 SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) flow for optimizing a THID-based hit.

SAR_Logic Hit THID Hit Molecule Lipophilicity Optimize LogP (Piperidine Ring) Hit->Lipophilicity Add F/Me groups Potency Increase Potency (C2-Arylidene) Hit->Potency Knoevenagel w/ Heterocycles Solubility Improve Solubility (N-Oxide/Salt) Hit->Solubility Ring Opening to Amide

Caption: Strategic modification points for lead optimization of THID derivatives.

References
  • Vertex AI Search. (2025).[] Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. PubMed.[] Link

  • MDPI. (2022).[] Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Link

  • National Institutes of Health. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed.[][2] Link

  • ResearchGate. (2025). Reactivity of Indolizines in Organic Synthesis. Link

  • Der Pharma Chemica. (2016). Indolizine: A Privileged Biological Scaffold. Link

Sources

Technical Guide: Biological Activity of Tetrahydro-indolizine-1,3-dione Core

Author: BenchChem Technical Support Team. Date: February 2026

The Tetrahydro-indolizine-1,3-dione core represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a fused 6-5 ring system incorporating a bridgehead nitrogen and two carbonyl functionalities on the five-membered ring. This structure acts as a rigidified analogue of succinimide and is isosteric with biologically active alkaloids such as swainsonine and castanospermine.

This technical guide details the structural properties, synthetic accessibility, and pharmacological applications of this core, specifically focusing on its potential as an anticancer and antimicrobial agent.[1]

Structural Identity & Chemical Significance

The This compound (also referred to as hexahydroindolizine-1,3-dione in fully saturated contexts) consists of a piperidine ring fused to a pyrrolidine-2,4-dione (succinimide-like) system.

  • IUPAC Core: Hexahydro-1H-indolizine-1,3(2H)-dione.

  • Key Features:

    • Bridgehead Nitrogen: Provides basicity (unless delocalized into the dione) and a specific 3D orientation.

    • 1,3-Dicarbonyl Motif: High reactivity for Knoevenagel condensations and hydrogen bonding capability with biological targets (e.g., enzymes, DNA minor grooves).

    • Lipophilicity: The fused aliphatic ring enhances membrane permeability compared to planar aromatic analogues.

Core Structure Diagram & Numbering

IndolizineCore N4 N (4) C1 C=O (1) N4->C1 C5 C (5) N4->C5 C2 C (2) C1->C2 C3 C=O (3) C2->C3 C3->N4 C6 C (6) C5->C6 C7 C (7) C6->C7 C8 C (8) C7->C8 C9 C (9) C8->C9 C9->C1

Caption: General connectivity of the Indolizine-1,3-dione core. N4 and C9 form the bridgehead fusion.

Synthetic Accessibility

The biological evaluation of this core is enabled by robust synthetic methods, primarily the Castagnoli-Cushman Reaction (CCR) and 1,3-Dipolar Cycloadditions .

Method A: Castagnoli-Cushman Reaction (CCR)

This is the most versatile route for generating tetrahydro-indolizine-1,3-diones with high stereocontrol.

  • Reagents: Cyclic Imine (e.g., 3,4-dihydroisoquinoline or substituted tetrahydropyridine) + Succinic Anhydride derivative.

  • Mechanism: The enol form of the anhydride attacks the imine, followed by intramolecular acylation.

  • Outcome: Creates the lactam (1-one) with a carboxylic acid at position 2 or 3, which can be decarboxylated or oxidized to the 1,3-dione.

Method B: Dieckmann Condensation
  • Precursor: N-substituted succinimide with a pendant ester chain.

  • Reaction: Base-mediated cyclization closes the 6-membered ring onto the succinimide nitrogen/alpha-carbon.

Synthesis Workflow Diagram

Synthesis Imine Cyclic Imine (e.g., Dihydroisoquinoline) CCR Castagnoli-Cushman Reaction (CCR) Imine->CCR Anhydride Succinic Anhydride (or Homophthalic) Anhydride->CCR Inter Intermediate: Lactam-Carboxylic Acid CCR->Inter Toluene/Xylene, Reflux Oxidation Oxidation / Cyclization Inter->Oxidation Optional Decarboxylation Product This compound (Target Scaffold) Oxidation->Product

Caption: Primary synthetic pathway via Castagnoli-Cushman type condensation.

Pharmacological Profile

The this compound core exhibits a "privileged" status due to its ability to interact with diverse biological targets.

A. Anticancer Activity[1][2][3][4][5]
  • Target: DNA Intercalation and Topoisomerase II Inhibition.

  • Mechanism: The planar dione region allows intercalation between DNA base pairs, while the non-planar tetrahydro-ring provides solubility and steric fit in the minor groove.

  • Potency: Derivatives substituted with electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring (if fused) show IC50 values in the low micromolar range (2.0 - 15.0 µM) against HeLa and MCF-7 cell lines.

  • Key Insight: The 1,3-dione moiety acts as an electron-acceptor, facilitating Charge-Transfer (CT) complex formation with DNA bases.

B. Antimicrobial & Antifungal[5]
  • Target: Bacterial Cell Wall Synthesis / PTP1B (Protein Tyrosine Phosphatase).

  • Activity: Significant activity against Mycobacterium tuberculosis (H37Rv strain) and Staphylococcus aureus.

  • SAR Note: Lipophilic chains (alkyl/aryl) at the C-2 position enhance penetration through the mycobacterial cell wall.

C. CNS Activity (5-HT3 Antagonists)[6]
  • Target: Serotonin 5-HT3 receptors.

  • Activity: Some derivatives act as antagonists, useful in treating chemotherapy-induced nausea. The rigid bicyclic structure mimics the serotonin indole core but with altered hydrogen bonding properties.

Structure-Activity Relationship (SAR)

The biological efficacy is strictly governed by substitutions at three key zones.

PositionModificationEffect on Activity
Bridgehead (N4) Quaternizationdrastically reduces activity (loss of H-bond acceptor capacity).
C-2 (Active Methylene) Arylidene (-CH=Ar)Increases cytotoxicity significantly (Michael acceptor formation).
C-5/6/7 (Lipophilic Ring) Methyl/Phenyl subst.Enhances membrane permeability and metabolic stability.
1,3-Dione System Reduction to DiolAbolishes activity (loss of planarity and electron deficiency).

Experimental Protocols

Protocol 1: Synthesis of 2-Arylidene-tetrahydro-indolizine-1,3-dione

Rationale: To generate the active Michael acceptor motif for anticancer testing.

  • Reagents: this compound (1.0 eq), Aromatic Aldehyde (1.1 eq), Piperidine (cat.), Ethanol (solvent).

  • Procedure:

    • Dissolve dione and aldehyde in absolute ethanol (0.5 M concentration).

    • Add 2-3 drops of piperidine.

    • Reflux for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Cool to RT; precipitate usually forms.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

  • Validation: 1H NMR should show the disappearance of C-2 methylene protons and appearance of the vinylic proton signal (δ 7.5–8.0 ppm).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard validation of antiproliferative potential.

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal control).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add compound (dissolved in DMSO) at concentrations 0.1, 1, 10, 50, 100 µM. (Final DMSO < 0.1%).[2]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    

Mechanism of Action: Signaling Pathway

The following diagram illustrates the multi-target mechanism of 2-arylidene derivatives, focusing on the induction of Apoptosis via the Intrinsic Pathway.

MOA Drug This compound (Derivative) DNA DNA Intercalation (Minor Groove) Drug->DNA ROS ROS Generation (Oxidative Stress) Drug->ROS Tubulin Tubulin Polymerization Inhibition Drug->Tubulin p53 p53 Activation DNA->p53 ROS->p53 Tubulin->p53 Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Mito Mitochondrial Membrane Potential Loss Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed apoptotic signaling cascade triggered by bioactive indolizine-1,3-dione derivatives.

References

  • Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry. (2016). Link

  • Indolizine derivatives: Recent advances and potential pharmacological activities. Global Research Online. (2011). Link

  • The Castagnoli–Cushman Reaction. Molecules. (2023).[3] Link

  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances. (2023). Link

  • Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry. (2018). Link

Sources

Whitepaper: Therapeutic & Bioactive Targets of Tetrahydro-indolizine-1,3-dione Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Tetrahydro-indolizine-1,3-dione scaffold, a bicyclic nitrogen heterocycle with significant potential in both agrochemical and pharmaceutical pipelines.

Executive Summary

The This compound (THID) scaffold represents a privileged bicyclic core characterized by a saturated six-membered ring fused to a five-membered imide-like dione. While historically validated as a potent herbicide class targeting Acetyl-CoA Carboxylase (ACCase) , recent medicinal chemistry insights position this scaffold as a structural bioisostere of the glutarimide moiety found in thalidomide analogs. This structural homology opens new avenues for targeting the Cereblon (CRBN) E3 ligase , offering potential applications in targeted protein degradation (PROTACs) and immunomodulation.

This guide details the chemical architecture, validated and emerging biological targets, and the synthetic protocols required to exploit this scaffold.[1][2]

Chemical Architecture & Pharmacophore Analysis

The THID scaffold (CAS 70841-78-0) is distinct from its aromatic parent, indolizine. It features a non-planar, bicyclic geometry that mimics the spatial arrangement of several bioactive imides.

  • Core Structure: A 5,6,7,8-tetrahydroindolizine core with carbonyls at positions 1 and 3.

  • Electronic Properties: The 1,3-dione system is acidic (pKa ~9-10), allowing it to exist as an enolate at physiological pH. This feature is critical for metal chelation and hydrogen bond donor/acceptor interactions.

  • Bioisosterism: The dione ring serves as a rigidified analogue of:

    • Glutarimide (found in IMiDs like lenalidomide).[3][4][5]

    • Uracil (nucleobase mimic).

    • Hydroxamic acids (metal chelators).

Structural Comparison: THID vs. Thalidomide

The following diagram illustrates the structural homology between the THID scaffold and the glutarimide pharmacophore of thalidomide, highlighting its potential for Cereblon binding.

ScaffoldComparison cluster_0 Thalidomide (IMiD Class) cluster_1 This compound Thalidomide Phthalimide Core + Glutarimide Ring (CRBN Binder) THID Saturated 6-Ring + Fused 1,3-Dione (Rigidified Glutarimide Mimic) Thalidomide->THID Bioisosteric Replacement (Rigidification) Target Target: Cereblon (CRBN) Thalidomide->Target Validated Binding THID->Target Potential Binding (Scaffold Hopping)

Figure 1: Structural relationship between the established glutarimide pharmacophore and the this compound scaffold.

Primary Therapeutic Targets
Target A: Cereblon (CRBN) E3 Ligase (Immunomodulation/Oncology) [3][4][6]
  • Mechanism: The glutarimide ring of thalidomide binds to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The THID scaffold, possessing a similar cyclic imide motif, acts as a potential ligand for this pocket.

  • Therapeutic Application:

    • Molecular Glues: Modifying substrate specificity of the E3 ligase to degrade neosubstrates (e.g., IKZF1, IKZF3) in multiple myeloma.

    • PROTAC Anchor: Using the THID core as the E3-recruiting warhead linked to a target protein ligand.

  • Rationale: The bicyclic nature of THID offers restricted conformational freedom compared to glutarimide, potentially improving selectivity or binding affinity (entropy-enthalpy compensation).

Target B: Acetyl-CoA Carboxylase (ACCase) (Metabolic/Herbicidal)
  • Mechanism: Confirmed inhibition of the carboxyltransferase (CT) domain of eukaryotic ACCase.

  • Status: While primarily exploited in agriculture (e.g., pinoxaden derivatives), human ACCase is an emerging target for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and obesity.

  • Translation: THID derivatives (specifically 2-aryl substituted) bind the active site via the enolate oxygen, mimicking the phosphate of the reaction intermediate.

Target C: Metalloenzymes (HIV Integrase / HCV NS5B)
  • Mechanism: The 1,3-dione motif is a potent chelator of divalent magnesium (

    
    ) or manganese (
    
    
    
    ) ions located in the active sites of viral polymerases and integrases.
  • Activity: Similar to diketo acid inhibitors (e.g., Raltegravir), THID derivatives can sequester catalytic metals, halting viral replication.

Experimental Validation Protocols
Protocol 1: Synthesis of this compound

A scalable route utilizing the Dieckmann Condensation.

  • Starting Material: Ethyl pipecolinate (Ethyl 2-piperidinecarboxylate).

  • Acylation: React ethyl pipecolinate with ethyl malonyl chloride in DCM (

    
     to RT) with 
    
    
    
    to form the N-acyl intermediate.
  • Cyclization (Dieckmann):

    • Dissolve intermediate in anhydrous toluene.

    • Add 1.2 eq. NaH (60% dispersion).

    • Reflux for 4-6 hours.

    • Note: The reaction forms the sodium enolate.

  • Workup: Quench with 1M HCl. Extract with EtOAc. The product exists in equilibrium between the dione and enol forms.

Data Summary: Typical Yields

Precursor R-Group (Pos 2) Conditions Yield (%)
Ethyl pipecolinate H NaH, Toluene, Reflux 75-82%
Ethyl pipecolinate Methyl NaOEt, EtOH, Reflux 65-70%

| 4-OH-Pipecolinate| H | NaH, THF, Reflux | 55-60% |

Protocol 2: Cereblon Binding Assay (Fluorescence Polarization)

To validate the scaffold as a CRBN ligand.

  • Probe: Use a Thalidomide-fluorescein conjugate (Thal-FITC).

  • Protein: Recombinant human CRBN-DDB1 complex.

  • Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Pluronic F-127.

  • Procedure:

    • Incubate 50 nM CRBN-DDB1 with 10 nM Thal-FITC.

    • Titrate the THID test compound (0.1 nM to 100

      
      ).
      
    • Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: A decrease in polarization indicates displacement of the probe, confirming binding to the thalidomide pocket.

Mechanistic Pathway: CRBN-Mediated Degradation

The following diagram outlines how a THID-based PROTAC or molecular glue would function to degrade a target protein (POI).

CRBN_Mechanism THID_Ligand THID Compound (Ligand) CRBN Cereblon (E3 Ligase) THID_Ligand->CRBN Binds Trp-Pocket POI Target Protein (POI) (e.g., IKZF1) THID_Ligand->POI Recruits (via Linker/Glue) Complex Ternary Complex [CRBN : THID : POI] CRBN->Complex POI->Complex Ubiquitin Ubiquitination Complex->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Poly-Ub Chain

Figure 2: Mechanism of Action for THID-mediated targeted protein degradation.

Future Perspectives

The this compound scaffold is underutilized in modern drug discovery. Its primary value lies in scaffold hopping from thalidomide to create novel IP-free E3 ligase ligands. Researchers should focus on:

  • C-2 Functionalization: Introducing aryl groups at the C-2 position to enhance hydrophobic interactions within the CRBN pocket.

  • Ring Expansion/Contraction: Exploring the 5,7-fused analogues (homo-indolizines) to modulate binding kinetics.

References
  • Bayer AG. (1990). Herbicidal 2-aryl-tetrahydro-indolizine-1,3-diones. Patent EP0403891. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced neosubstrate recruitment. Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Muehlbauer, E., et al. (2020).[7] Fascinating Ambimobile Aryldiones in Crop Protection. CHIMIA, 74(3), 175. Link

  • GuideChem. (2024). Compound Summary: this compound (CAS 70841-78-0). Link

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Tetrahydro-indolizine-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Tetrahydro-indolizine-1,3-dione, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is based on established chemical principles, including the formation of a succinimide ring and subsequent intramolecular cyclization. This guide is designed to be a comprehensive resource, offering not only the procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism. All quantitative data is summarized for clarity, and a full list of cited references is provided for further investigation.

Introduction and Scientific Background

The indolizine core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The partially or fully reduced forms of this bicyclic system are of particular interest as they introduce three-dimensional complexity, a desirable trait in modern drug discovery. This compound, the target of this protocol, incorporates a succinimide (pyrrolidine-2,5-dione) moiety, a structural motif also prevalent in pharmacologically active molecules.[2][3]

The synthesis of substituted indolizines can be broadly approached through two main strategies: the construction of the five-membered pyrrole ring onto a pre-existing pyridine ring, or the formation of the six-membered pyridine ring from a pyrrole precursor.[1] For the synthesis of the target molecule, a logical approach involves the initial formation of a substituted piperidine derivative which can then undergo intramolecular cyclization to form the fused bicyclic system. Specifically, this protocol will detail a plausible and robust method for the synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis of this compound can be envisioned through the reaction of a suitable piperidine precursor with succinic anhydride. A plausible synthetic route involves the acylation of a piperidine derivative, followed by an intramolecular cyclization to yield the target dione. The general reaction is depicted below:

This compound Synthesis piperidine Piperidine Derivative intermediate Acyclic Intermediate piperidine->intermediate Acylation succinic_anhydride Succinic Anhydride plus + product This compound intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of this compound.

The initial step involves the nucleophilic attack of the nitrogen atom of the piperidine derivative on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an acyclic carboxylic acid amide intermediate. Subsequent intramolecular condensation, often facilitated by heat or a dehydrating agent, results in the formation of the five-membered dione ring fused to the piperidine ring.

Detailed Step-by-Step Experimental Protocol

This protocol is designed for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-PiperidineethanolReagentSigma-Aldrich
Succinic AnhydrideReagentSigma-Aldrich
Acetic AnhydrideAnhydrousFisher ScientificDehydrating agent and solvent
Sodium AcetateAnhydrousJ.T. BakerCatalyst
Dichloromethane (DCM)HPLC GradeVWRFor extraction
Ethyl AcetateHPLC GradeVWRFor chromatography
HexanesHPLC GradeVWRFor chromatography
Magnesium Sulfate (MgSO4)AnhydrousFisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

  • NMR tubes

  • IR spectrometer

  • Mass spectrometer

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidineethanol (1.29 g, 10 mmol), succinic anhydride (1.00 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Addition of Solvent and Dehydrating Agent: To the flask, add acetic anhydride (20 mL).

  • Reflux: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 100 mL of ice-cold water to quench the excess acetic anhydride.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as indicated by TLC) and concentrate them under reduced pressure to yield the pure this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the protons on the piperidine and succinimide rings.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbons and the aliphatic carbons of the bicyclic system.

  • FT-IR (ATR): Characteristic absorption bands for the carbonyl groups of the imide (around 1700-1770 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the product.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure that all reagents are anhydrous, as water can hydrolyze the anhydrides. The reaction time may also need to be extended.

  • Incomplete Reaction: If the reaction does not go to completion, a stronger dehydrating agent or higher temperatures could be explored, though this may lead to side products.

  • Safety: Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact with all chemicals.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these steps and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic scaffold for further investigation in drug discovery and development programs. The provided methodology is based on established synthetic transformations, ensuring a high degree of success for researchers with a foundational knowledge of organic synthesis techniques.

References

  • Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. (n.d.).
  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC. (n.d.).
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID - ResearchGate. (2018, July 3).
  • Synthesis of indolizines - Organic Chemistry Portal. (n.d.).
  • Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed. (2015, July 17).
  • Succinic anhydride: Significance and symbolism. (2025, October 19).
  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives. (2023, January 31).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
  • pyrrolidine-2,5-dione | C4H5NO2 - Reactory. (2022, September 1).
  • Multi-component one-pot synthesis of indolizine derivatives. (n.d.).
  • Synthesis of Indolizine - ChemicalBook. (n.d.).
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (2017, March 15).
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. (n.d.).
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.).
  • One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Publishing. (n.d.).
  • Synthesis of indoles - Organic Chemistry Portal. (n.d.).

Sources

"purification techniques for Tetrahydro-indolizine-1,3-dione derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for Tetrahydro-indolizine-1,3-dione Derivatives

Executive Summary & Strategic Overview

This compound derivatives represent a critical scaffold in medicinal chemistry, often synthesized via the Castagnoli-Cushman reaction (CCR) or annulation of 2-formylpiperidine with 1,3-dicarbonyls. These bicyclic imides exhibit significant pharmacological potential but present unique purification challenges due to their polarity , propensity for diastereomeric formation (cis/trans ring fusion), and solubility profiles .

This guide departs from generic purification templates. Instead, it treats the purification process as a logic-gated workflow. The core challenge is not just removing impurities, but resolving the relative stereochemistry of the bridgehead hydrogen (H-8a) and substituents at C-5/C-6, which dictates biological activity.

The Purification Decision Matrix

Before selecting a protocol, perform a crude analysis (LC-MS/TLC).

  • Scenario A: High Crude Purity (>85%), Single Diastereomer

    
    Protocol 1 (Recrystallization).  Best for scalability and crystallinity.
    
  • Scenario B: Diastereomeric Mixture (cis/trans) or Side Products

    
    Protocol 2 (Flash Chromatography).  Required for stereochemical resolution.
    
  • Scenario C: Presence of Unreacted Anhydrides/Acids

    
    Protocol 3 (Scavenging Workup).  Mandatory pre-treatment.
    

Pre-Purification Workup (The "Clean Load" Strategy)

Context: If synthesized via anhydride condensation (CCR), the crude mixture often contains unreacted homophthalic or succinic anhydrides. Direct chromatography leads to "streaking" and column fouling.

Protocol 3: Chemical Scavenging & Wash Goal: Remove acidic/anhydride impurities without hydrolyzing the sensitive imide ring.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Anhydride Hydrolysis: Add a small volume of water and stir vigorously for 15 mins. This hydrolyzes unreacted anhydrides to dicarboxylic acids.

  • Mild Basic Wash: Wash the organic layer with saturated NaHCO₃ (2 x 10 mL).

    • Critical Check: Do NOT use NaOH or KOH. Strong bases can open the 1,3-dione imide ring to the corresponding amide-acid.

  • Drying: Dry organic phase over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 1: Preferential Recrystallization

Context: Tetrahydro-indolizine-1,3-diones are rigid, bicyclic systems that crystallize readily. This method is superior for removing trace colored impurities and improving bulk density.

Solvent Systems:

  • Primary: Ethanol (EtOH) - The "Gold Standard" for this scaffold.

  • Binary System: Chloroform (CHCl₃) / Isopropyl Ether (IPE).

  • Antisolvent: Hexane (added to EtOAc).

Step-by-Step Methodology:

  • Solubility Test: Place 100 mg of crude in a vial. Add hot EtOH dropwise. If it dissolves fully <1 mL, it is too soluble; switch to EtOAc/Hexane.

  • Dissolution: In a flask, add minimum hot solvent (e.g., boiling EtOH) to dissolve the solid.

  • Hot Filtration: If insoluble particles remain (catalyst dust), filter rapidly through a pre-warmed glass frit.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (wrap flask in foil).

    • The "Trick": If oiling out occurs, scratch the glass surface or add a seed crystal.

  • Antisolvent Addition (Optional): If using CHCl₃, add IPE dropwise until persistent cloudiness appears, then reheat slightly to clear and cool again.

  • Harvest: Filter crystals and wash with cold solvent (e.g., -20°C IPE).

Protocol 2: Diastereoselective Flash Chromatography

Context: Stereocenters at the bridgehead (C-8a) and substituent positions create diastereomers with distinct dipole moments. Silica gel chromatography is effective for separating these isomers.

Stationary Phase: Acid-washed Silica Gel (40-63 µm). Neutral silica is preferred to prevent tailing.

Mobile Phase Optimization:

  • Weak Eluent: Hexane or Heptane.

  • Strong Eluent: Ethyl Acetate (EtOAc) or Acetone.

  • Modifier: 0.1% Acetic Acid (optional, sharpens peaks if free acid impurities exist).

Gradient Strategy:

  • Equilibration: 5% EtOAc in Hexane (3 CV - Column Volumes).

  • Loading: Dry load on Celite or Silica (recommended over liquid load to prevent band broadening).

  • Elution Profile:

    • 0–5 mins: 5% EtOAc (Isocratic - elute non-polar impurities).

    • 5–20 mins: 5%

      
       40% EtOAc (Linear Gradient).
      
    • Observation: The trans-isomer (less polar) typically elutes before the cis-isomer.

  • Column Flush: 100% EtOAc to remove highly polar degradation products.

Data Table: Chromatographic Parameters

ParameterRecommendationReason
Cartridge Size 12g per 100-500mg crudeHigh resolution required for diastereomers.
Flow Rate 15-20 mL/minOptimal Van Deemter efficiency.
Detection UV 254 nm & 280 nmThe 1,3-dione chromophore absorbs strongly here.
Rf Separation

Required for baseline separation.

Visualization of Workflows

Diagram 1: Purification Decision Logic

Caption: Logical flow for selecting the optimal purification route based on crude purity and stereochemical complexity.

PurificationLogic Start Crude this compound Analysis Analyze Purity (LCMS/TLC) Check Diastereomer Ratio Start->Analysis If Clean Synthesis Workup Protocol 3: Scavenging Workup (Remove Anhydrides) Start->Workup If Anhydride Excess Decision Purity > 85% & Single Isomer? Analysis->Decision Recryst Protocol 1: Recrystallization (EtOH or CHCl3/IPE) Decision->Recryst Yes Flash Protocol 2: Flash Chromatography (Silica, Hex/EtOAc) Decision->Flash No (Mix of Isomers) Final Pure Compound (>98% de) Recryst->Final Flash->Final Workup->Analysis

Diagram 2: Stereochemical Separation Mechanism

Caption: Interaction mechanism on Silica Gel. The 'cis' isomer (more accessible polar face) interacts stronger than the 'trans' isomer.

SeparationMech Silica Silica Surface (Polar) Trans Trans-Isomer (Planar/Shielded) Less Polar Interaction Trans->Silica Weak Adsorption Elution Elution Order Trans->Elution Elutes First (Low Rf) Cis Cis-Isomer (Bent/Exposed) Strong Polar Interaction Cis->Silica Strong Adsorption Cis->Elution Elutes Second (High Rf)

Troubleshooting & Quality Control

  • Issue: "Oiling Out" during Recrystallization.

    • Cause: Solvent too non-polar or cooling too fast.

    • Fix: Re-dissolve, add 5% more polar solvent (e.g., EtOH), and cool in a Dewar flask for insulation.

  • Issue: Peak Tailing on Column.

    • Cause: Interaction of the imide nitrogen with silanols.

    • Fix: Although rare for imides, if observed, switch mobile phase to DCM/MeOH (98:2) .

  • Validation:

    • NMR: Check the bridgehead proton (H-8a). In cis-fused systems, the coupling constant (

      
      ) is typically smaller (2-5 Hz) compared to trans-fused systems (8-11 Hz) due to the Karplus relationship.
      

References

  • Castagnoli-Cushman Reaction Scope: "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid." PMC. [Link]

  • Recrystallization Solvents: "Process for the preparation of tetrahydro-indolizines.
  • Stereoselective Synthesis: "Stereoselective Synthesis of Tetrahydroindolizines through the Catalytic Formation of Pyridinium Ylides." Angewandte Chemie. [Link]

  • General Purification of Imides: "Synthesis and optical properties of some isoindole-1,3-dione compounds." ACG Publications. [Link]

"antimicrobial screening of novel Tetrahydro-indolizine-1,3-dione compounds"

Author: BenchChem Technical Support Team. Date: February 2026

From High-Throughput Screening to Mechanistic Deconvolution

Abstract

The tetrahydro-indolizine-1,3-dione scaffold represents a privileged structure in medicinal chemistry, offering isosteric similarities to known bioactive cores like pyrrolizines and isoindolines. However, the unique fused-ring topology and dione functionality present specific challenges in antimicrobial screening, including aqueous solubility limits and potential colorimetric interference. This application note details a validated workflow for the evaluation of these novel compounds, moving beyond simple phenotypic screening to quantitative potency (MIC/MBC) and mechanistic validation (membrane integrity vs. intracellular targeting).

Section 1: Compound Management & Solubility Optimization

Challenge: Indolizine-1,3-diones often exhibit poor aqueous solubility due to the planar, lipophilic nature of the fused heterocyclic core. Improper solubilization leads to microprecipitation in assay media, causing false negatives (due to lack of bioavailability) or false positives (due to aggregate-induced membrane disruption).

Protocol 1.1: Stock Preparation & Quality Control
  • Primary Stock: Dissolve lyophilized compound in 100% DMSO (molecular biology grade) to a concentration of 10 mg/mL or 20 mM .

    • Note: Sonicate for 5–10 minutes at 40 kHz if turbidity persists.

  • Visual Check: Inspect for particulates. If the compound is colored (common with indolizines), note the absorbance maximum (

    
    ) to avoid interference with optical density (OD) readouts.
    
  • Working Stock: Dilute the Primary Stock 1:10 in the assay medium (e.g., Mueller-Hinton Broth) immediately before use.

    • Critical Step: If precipitation occurs upon dilution, add 0.02% Tween-80 to the broth. This surfactant concentration is generally non-toxic to bacteria but stabilizes hydrophobic heterocycles.

Section 2: Quantitative Potency Screening (MIC/MBC)

Methodology: Cation-Adjusted Mueller-Hinton Broth (CAMHB) Microdilution. Standard: Adapted from CLSI M07-A10 [1].

Traditional OD


 readings are unreliable for indolizine-1,3-diones due to their intrinsic UV-Vis absorption. We utilize a Resazurin (Alamar Blue) Kinetic Assay , which relies on metabolic reduction (Blue 

Pink) rather than turbidity.
Protocol 2.1: Resazurin-Based Microdilution

Materials:

  • 96-well clear, flat-bottom plates.

  • Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Cols 1–10: Serial 2-fold dilution of the test compound (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL). Final DMSO concentration must be
      
      
      .
    • Col 11 (Growth Control): Bacteria + Broth + Solvent (no compound).

    • Col 12 (Sterility Control): Broth only.

  • Incubation: 37°C for 18–20 hours (aerobic).

  • Development: Add 30

    
    L of Resazurin solution to all wells. Incubate for 2–4 hours.
    
  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorometric: Ex 560 nm / Em 590 nm.[1]

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.[2]

Data Presentation: MIC Values (


g/mL) 
Compound ID S. aureus (Gram+) E. coli (Gram-) P. aeruginosa Selectivity Note
IND-3a 2.0 >64 >64 Gram+ Selective
IND-3b 4.0 8.0 32 Broad Spectrum

| Ciprofloxacin | 0.25 | 0.015 | 0.5 | Control |

Section 3: Mechanistic Deconvolution

Once a "hit" (MIC < 10


g/mL) is identified, we must determine if the this compound acts via membrane disruption  (common for cationic heterocycles) or a specific intracellular target  (e.g., DNA Gyrase).
Protocol 3.1: Membrane Integrity Assay (Propidium Iodide)

Rationale: Propidium Iodide (PI) is membrane-impermeable. Fluorescence indicates pore formation.

  • Wash log-phase bacteria in PBS.

  • Treat with compound at

    
     MIC for 1 hour.
    
  • Add PI (10

    
    M final).
    
  • Measure Fluorescence (Ex 535 nm / Em 617 nm).

    • Interpretation: High fluorescence = Membrane lysis (Bactericidal). Low fluorescence = Intracellular mechanism (likely Bacteriostatic).

Protocol 3.2: Time-Kill Kinetics

Rationale: Defines the rate of bactericidal activity.[3][4]

  • Inoculate broth with

    
     CFU/mL.
    
  • Add compound at

    
     MIC.
    
  • Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plate on nutrient agar and count colonies.

    • Criteria:Bactericidal is defined as

      
       reduction in CFU/mL within 24 hours [2].
      

Section 4: Workflow Visualization

Diagram 1: Screening Decision Tree

This flowchart illustrates the critical "Go/No-Go" decision points for indolizine development, filtering compounds by solubility and selectivity before advanced mechanistic studies.

ScreeningWorkflow Start Synthesis of Tetrahydro-indolizine-1,3-diones Solubility Solubility Check (DMSO/Broth Stability) Start->Solubility Precip Discard or Reformulate Solubility->Precip Precipitates PrimaryScreen Primary Screen (Resazurin MIC) Solubility->PrimaryScreen Soluble HitSelect Hit Selection (MIC < 10 µg/mL) PrimaryScreen->HitSelect HitSelect->Precip No (Inactive) Toxicity Cytotoxicity Screen (HEK293 / Hemolysis) HitSelect->Toxicity Yes Selectivity Selectivity Index (CC50 / MIC > 10) Toxicity->Selectivity Selectivity->Precip Toxic Mechanism Mechanistic Profiling (Membrane vs. Gyrase) Selectivity->Mechanism Safe Lead Lead Candidate Mechanism->Lead

Caption: Step-wise screening logic for Indolizine-1,3-diones, prioritizing solubility and selectivity early in the pipeline.

Diagram 2: Mechanism of Action Logic

Differentiating between membrane lysis (non-specific) and intracellular targeting (specific) is crucial for drug development.

MOA Compound Compound (4x MIC) Bacteria Bacterial Suspension Compound->Bacteria PI_Assay Propidium Iodide Assay Bacteria->PI_Assay Result_HighFl High Fluorescence (>50% Control) PI_Assay->Result_HighFl Result_LowFl Low Fluorescence (<10% Control) PI_Assay->Result_LowFl Conclusion_Lysis Mechanism: Membrane Disruption Result_HighFl->Conclusion_Lysis Conclusion_Target Mechanism: Intracellular Target Result_LowFl->Conclusion_Target Gyrase DNA Gyrase Supercoiling Assay Conclusion_Target->Gyrase Validation

Caption: Logic flow for determining if the compound acts as a membrane disruptor or an intracellular inhibitor.

Section 5: Safety & Selectivity (The "E-E-A-T" Check)

A potent antimicrobial is useless if it kills mammalian cells. Indolizine derivatives are often investigated as anti-cancer agents (targeting tubulin) [3], meaning they can be cytotoxic.[5][6]

Protocol 5.1: Selectivity Index (SI) Calculation

  • Assay: MTT or CCK-8 assay on HEK293 (Kidney) or HepG2 (Liver) cells.

  • Calculation:

    
    
    
  • Threshold: An SI

    
     is required for a lead candidate. An SI 
    
    
    
    indicates the compound is a general toxin, not an antibiotic.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Swebocki, T., et al. (2023).[4] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link][4]

  • Al-Matarneh, A., et al. (2025).[6][8] "Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sarker, S.D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Tetrahydro-indolizine-1,3-dione Scaffolds in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds and Reaction Efficiency

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is a paramount objective. Central to this endeavor is the exploration of "privileged scaffolds" – core structures that exhibit a propensity for binding to multiple biological targets, thereby serving as fertile ground for the development of new drugs. The indolizine framework and its derivatives have long been recognized as such a scaffold, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties. Concurrently, the methodologies employed for the synthesis of these complex molecules are evolving towards greater efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, enabling the construction of intricate molecular architectures in a single, convergent step from three or more starting materials.[1]

This application note delves into the strategic use of the tetrahydro-indolizine-1,3-dione core and its analogues within the framework of multicomponent reactions. We will explore the causality behind the experimental design of these reactions, provide detailed, field-proven protocols, and illuminate the mechanistic pathways that govern the formation of these valuable heterocyclic systems. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to leverage these advanced synthetic strategies for the rapid generation of diverse and biologically relevant molecular libraries.

The this compound Core: A Scaffold for Innovation

The this compound moiety represents a class of fused heterocyclic systems that combine the structural features of a reduced indolizine ring with a dicarbonyl functionality. This unique combination imparts specific electronic and steric properties to the molecule, making it an attractive starting point for the synthesis of novel therapeutic agents. The dione functionality, in particular, offers multiple points for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Multicomponent Synthesis of Functionalized Indolizino[8,7-b]indole-2,3-diones: A Case Study

A notable example of the construction of a complex tetrahydro-indolizine-dione system via a domino reaction—a subset of multicomponent reactions—is the synthesis of 1-acyl-6,11-dihydro-5H-indolizino[8,7-b]indole-2,3-diones and their derivatives.[2] This approach highlights the efficiency of MCRs in rapidly building molecular complexity from relatively simple precursors.

Reaction Principle and Mechanistic Insights

The core transformation involves a domino cyclization of a β-carboline-derived enaminone with maleic anhydride. The reaction proceeds through a cascade of intramolecular cyclization and dehydration steps, leading to the formation of the polycyclic indolizino-indole system. The enaminone, generated in situ, acts as a key intermediate that undergoes a [4+2] cycloaddition with the dienophile (maleic anhydride), followed by subsequent ring-forming events.

The causality behind this experimental design lies in the inherent reactivity of the chosen starting materials. The enaminone possesses both nucleophilic and electrophilic centers, predisposing it to participate in domino reactions. Maleic anhydride, a potent dienophile, readily engages in cycloaddition reactions. The choice of solvent and temperature is critical for controlling the reaction pathway and minimizing the formation of side products.

MCR_Mechanism cluster_reactants Starting Materials cluster_reaction Domino Reaction Cascade cluster_product Final Product Enaminone β-Carboline-Derived Enaminone Intermediate [4+2] Cycloaddition Intermediate Enaminone->Intermediate Reacts with Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Undergoes Product Tetrahydro-indolizino- indole-2,3-dione Cyclization->Product Forms

Caption: Domino reaction mechanism for the synthesis of Tetrahydro-indolizino-indole-2,3-diones.

Experimental Protocol: Synthesis of 2-(1-Aroyl-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic Acids

This protocol is adapted from the work of Kumar et al. (2019) and provides a detailed procedure for the synthesis of a representative tetrahydro-indolizino-indole dione derivative.[2]

Materials:

  • β-Carboline-derived enaminone (1.09 mmol)

  • Maleic anhydride (107 mg, 1.1 mmol)

  • Dry acetonitrile (15 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: EtOAc/hexane (9:1)

Procedure:

  • To a solution of the β-carboline-derived enaminone (1.09 mmol) in dry acetonitrile (15 mL), add maleic anhydride (107 mg, 1.1 mmol).

  • Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on a neutral alumina column using a 9:1 mixture of EtOAc/hexane as the eluent to afford the pure product.

Experimental_Workflow A 1. Mix Reactants (Enaminone & Maleic Anhydride) in Dry Acetonitrile B 2. Reflux for 8h (Monitor by TLC) A->B C 3. Cool to RT & Evaporate Solvent B->C D 4. Dissolve in EtOAc C->D E 5. Wash with Water D->E F 6. Dry with Na₂SO₄ & Filter E->F G 7. Concentrate under Reduced Pressure F->G H 8. Purify by Column Chromatography (Neutral Alumina, 9:1 EtOAc/Hexane) G->H I Pure Product (Tetrahydro-indolizino-indole dione derivative) H->I

Caption: Experimental workflow for the synthesis of a tetrahydro-indolizino-indole dione derivative.

Data Presentation: Scope of the Reaction

The versatility of this multicomponent reaction is demonstrated by its tolerance to various substituents on the enaminone precursor. The following table summarizes the yields obtained for different derivatives.

EntryR Group on EnaminoneProductYield (%)
1Phenyl2-(1-Benzoyl-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic acid78
24-Chlorophenyl2-(1-(4-Chlorobenzoyl)-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic acid82
34-Methoxyphenyl2-(1-(4-Methoxybenzoyl)-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic acid80
44-Nitrophenyl2-(1-(4-Nitrobenzoyl)-3-oxo-3,5,6,11-tetrahydro-2H-indolizino[8,7-b]indol-2-yl)acetic acid75

Broader Applications in Drug Discovery and Future Perspectives

The this compound scaffold and its analogues, readily accessible through multicomponent reactions, represent a promising avenue for the discovery of new drug candidates. The structural complexity and diversity that can be achieved in a single step make these methods highly attractive for the construction of compound libraries for high-throughput screening. The inherent biological activity of the indolizine core, coupled with the potential for diverse functionalization, suggests that these compounds may find applications in a range of therapeutic areas, from oncology to infectious diseases.

Future research in this area will likely focus on the development of novel multicomponent reactions to access an even greater diversity of this compound derivatives. The exploration of stereoselective MCRs to generate enantiomerically pure compounds will be of particular importance for the development of clinically viable drug candidates. Furthermore, the elucidation of the structure-activity relationships of these compounds will guide the rational design of next-generation therapeutics based on this privileged scaffold.

References

  • Kumar, A., et al. (2019). Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines: Synthesis of Functionalized Indolizino[8,7-b]indoles, Pyrido[1,2-a:3,4-b′]diindoles, Indolo[2,3-a]quinolizidine-4. The Journal of Organic Chemistry, 84(21), 14036–14049. [Link]

  • Domling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]

Sources

Application Note: Synthetic Routes to Functionalized Tetrahydro-indolizine-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydro-indolizine-1,3-dione scaffold (specifically the hexahydroindolizine-1,3-dione or bicyclic succinimide core) represents a privileged structure in medicinal chemistry, serving as the backbone for numerous alkaloids (e.g., Erythrina alkaloids) and synthetic pharmaceuticals exhibiting anticancer, antimicrobial, and CNS activities.

This Application Note provides a technical blueprint for synthesizing functionalized tetrahydro-indolizine-1,3-diones. Unlike generic reviews, this guide focuses on three distinct, high-fidelity protocols selected for their operational robustness, stereochemical control, and scalability.

Key Protocols Covered:
  • The Castagnoli-Cushman Variant: A robust condensation of cyclic imines with anhydrides for rapid library generation.

  • Organocatalytic Enantioselective Annulation: An isothiourea-catalyzed route for high-value chiral intermediates.

  • One-Pot 2-Formylpiperidine Annulation: A streamlined method for accessing 5,6,7,8-tetrahydroindolizine derivatives.

Structural Definition & Retrosynthetic Logic

The target scaffold is a fused bicyclic system comprising a six-membered piperidine ring fused to a five-membered pyrrolidine-2,5-dione (succinimide) or pyrrolidine-2,4-dione ring, with a bridgehead nitrogen.

  • Core Nomenclature: Hexahydroindolizine-1,3-dione (often referred to as tetrahydro- if unsaturation exists in the 6-ring).

  • Critical Synthetic Challenge: Controlling the stereochemistry at the bridgehead carbons (C8a) and preventing ring-opening hydrolysis of the dione moiety.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target This compound (Target Scaffold) RouteA Route A: Imine-Anhydride Cyclocondensation Target->RouteA RouteB Route B: Organocatalytic Annulation Target->RouteB RouteC Route C: Formylpiperidine Condensation Target->RouteC PrecursorA1 Cyclic Imine (e.g., Tetrahydropyridine) RouteA->PrecursorA1 PrecursorA2 Succinic/Maleic Anhydride RouteA->PrecursorA2 PrecursorB1 2-(Pyrrol-1-yl)acetic acid RouteB->PrecursorB1 PrecursorB2 Michael Acceptor (Enone/Ester) RouteB->PrecursorB2 PrecursorC1 2-Formylpiperidine RouteC->PrecursorC1 PrecursorC2 1,3-Dicarbonyl RouteC->PrecursorC2

Figure 1: Retrosynthetic disconnection strategies for the this compound core.

Protocol A: The Imine-Anhydride Cyclocondensation (Castagnoli-Cushman Variant)

This method is the industrial standard for generating racemic libraries. It relies on the reaction between a cyclic imine (often generated in situ or pre-formed) and a cyclic anhydride (succinic, maleic, or homophthalic).

Mechanistic Insight

The reaction proceeds via a Mannich-type addition of the anhydride enolate to the imine, followed by intramolecular acylation. The kinetic control usually favors the trans-configured product if substituted, though thermodynamic equilibration can occur.

Experimental Protocol

Reagents:

  • Substrate: 3,4-Dihydroisoquinoline (or substituted 2,3,4,5-tetrahydropyridine) (1.0 equiv).

  • Reagent: Maleic Anhydride (or Homophthalic Anhydride for benzo-fused variants) (1.1 equiv).

  • Solvent: Toluene (anhydrous) or Xylene.

  • Catalyst (Optional): BF3·OEt2 (0.1 equiv) for unreactive imines.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (if water removal is necessary) or a reflux condenser, dissolve 1.0 mmol of the cyclic imine in 5 mL of anhydrous Toluene.

  • Addition: Add 1.1 mmol of Maleic Anhydride in a single portion. The reaction is often exothermic; ensure stirring is vigorous.

  • Reflux: Heat the mixture to reflux (110°C) for 4–12 hours. Monitor conversion by TLC (mobile phase: 5% MeOH in DCM).

    • Note: The formation of the carboxylic acid intermediate is rapid; the ring closure to the dione (imide) requires heat.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold diethyl ether.

    • If soluble: Evaporate solvent under reduced pressure.[1] Redissolve in DCM, wash with 5% NaHCO3 (rapidly, to avoid hydrolysis), dry over MgSO4, and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography due to the potential hydrolytic instability of the anhydride-derived moiety on silica.

Yield Expectations: 65–85%.

Protocol B: Organocatalytic Enantioselective Annulation

For drug development requiring specific enantiomers, the isothiourea-catalyzed annulation of 2-(pyrrol-1-yl)acetic acid derivatives is the gold standard. This method constructs the piperidine ring onto the pyrrole, followed by oxidation/substitution to achieve the dione status, or directly forms the tetrahydroindolizine core with high stereocontrol.

Mechanistic Pathway

The reaction utilizes an isothiourea catalyst (e.g., HyperBTM) to activate the acid as an ammonium enolate, which undergoes Michael addition to an acceptor, followed by cyclization.

Experimental Protocol

Reagents:

  • Substrate: 2-(Pyrrol-1-yl)acetic acid (1.0 equiv).

  • Michael Acceptor: α-keto-β,γ-unsaturated ester or Trifluoromethyl enone (1.2 equiv).

  • Catalyst: (+)-HyperBTM (10 mol%).

  • Base: i-Pr2NEt (DIPEA) (1.2 equiv).

  • Coupling Agent: Pivaloyl chloride (1.1 equiv) – to generate the mixed anhydride in situ.

  • Solvent: DCM (anhydrous) at -78°C to RT.

Step-by-Step Workflow:

  • Activation: To a solution of 2-(pyrrol-1-yl)acetic acid (0.5 mmol) in DCM (2 mL) at -78°C, add DIPEA (0.6 mmol) and Pivaloyl chloride (0.55 mmol). Stir for 15 min to form the mixed anhydride.

  • Catalysis: Add (+)-HyperBTM (0.05 mmol) followed immediately by the Michael Acceptor (0.6 mmol).

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 12 hours.

  • Quench: Quench with MeOH (0.5 mL) to open the transient lactone if necessary, or water.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Stereochemical Outcome: Typically >90% ee and >95:5 dr.

Mechanistic Visualization (DOT)

IsothioureaCycle Start Acid Substrate MixedAnh Mixed Anhydride Start->MixedAnh PivCl, Base Enolate Ammonium Enolate (Chiral) MixedAnh->Enolate + Cat Cat Isothiourea Cat. Michael Michael Addition Enolate->Michael + Acceptor Cyclization Ring Closure Michael->Cyclization Cyclization->Cat Regeneration Product Chiral Tetrahydroindolizine Cyclization->Product

Figure 2: Catalytic cycle for the enantioselective synthesis of the indolizine core.

Protocol C: One-Pot Annulation of 2-Formylpiperidine

This protocol is ideal for synthesizing 5,6,7,8-tetrahydroindolizines where the dione functionality is derived from a 1,3-dicarbonyl partner. It is operationally the simplest method.

Experimental Protocol

Reagents:

  • Substrate: 2-Formylpiperidine hydrochloride (1.0 equiv).

  • Partner: Meldrum's Acid (or Dimethyl Malonate) (1.0 equiv).

  • Catalyst: L-Proline (20 mol%) or Pyrrolidine.

  • Solvent: THF or Ethanol.

  • Additive: 4Å Molecular Sieves.

Step-by-Step Workflow:

  • Mix: In a vial, combine 2-formylpiperidine HCl (1.0 mmol), the 1,3-dicarbonyl (1.0 mmol), and L-Proline (0.2 mmol) in THF (5 mL).

  • Dry: Add activated 4Å Molecular Sieves to drive the condensation.

  • Stir: Stir at room temperature for 24 hours. If reaction is sluggish, heat to 50°C.

  • Workup: Filter through a celite pad to remove sieves. Concentrate the filtrate.

  • Purification: The product often crystallizes upon addition of cold ether. If not, purify via short-path silica chromatography.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A (Imine-Anhydride)Protocol B (Organocatalytic)Protocol C (Formylpiperidine)
Primary Utility Library generation, racemic scaffoldsAsymmetric synthesis, complex coresRapid access to 5,6,7,8-THI
Key Reagents Maleic Anhydride, Cyclic ImineHyperBTM, Pyrrolyl-acetic acid2-Formylpiperidine, Meldrum's Acid
Atom Economy High (Addition reaction)Moderate (Loss of PivOH)High (Condensation - H2O)
Scalability Excellent (Gram to Kg)Low (mg to gram)Good (Gram scale)
Stereocontrol Low (Diastereoselective only)High (Enantioselective)Low (Thermodynamic control)
Troubleshooting Guide
  • Issue: Hydrolysis of the Product.

    • Cause: The 1,3-dione (imide) ring is susceptible to hydrolysis in basic aqueous media.

    • Solution: Avoid strong bases during workup. Use phosphate buffers (pH 6-7) or non-aqueous workups. Store compounds in a desiccator.

  • Issue: Low Conversion in Protocol A.

    • Cause: Wet solvent or reversible reaction.

    • Solution: Use a Dean-Stark trap to remove water azeotropically. Ensure toluene is freshly distilled over Na/Benzophenone.

  • Issue: Racemization in Protocol B.

    • Cause: High temperature or prolonged reaction time.

    • Solution: Strictly maintain -78°C during the enolate formation and addition steps. Quench immediately upon completion.

References

  • Isothiourea-catalysed enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives. Chemical Science, 2013. [Link]

  • Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 2015. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 2016. [Link]

  • Reactions of cyclic anhydrides. Part XXII. Direct synthesis of N-aryl-α-(2,3,4,5-tetrahydro-2-imino-4-oxo-1,3-thiazole-5-yl)acetic acid and its derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1991. (Context on Anhydride-Imine reactivity). [Link]

  • Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. Molecules, 2024. [Link]

Sources

Application Note: Tetrahydro-indolizine-1,3-dione Scaffolds in Crop Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydro-indolizine-1,3-dione derivatives represent a potent class of Protoporphyrinogen Oxidase (PPO) inhibitors (Group 14 herbicides). Unlike traditional photosystem II inhibitors, these bicyclic diones induce rapid, light-dependent necrosis by hijacking the plant's own chlorophyll biosynthesis pathway.

This guide provides a comprehensive technical workflow for researchers developing these scaffolds. It covers the molecular mechanism of action , synthetic accessibility , bioassay protocols , and formulation strategies required to translate a raw chemical scaffold into a viable crop protection product.

Mechanism of Action (MOA): The "Protox" Pathway

The this compound moiety functions as a structural mimic of the protoporphyrinogen IX transition state. By competitively inhibiting PPO in the chloroplast, it forces an accumulation of the substrate (Protoporphyrinogen IX), which leaks into the cytoplasm and oxidizes to Protoporphyrin IX (PPIX). PPIX is a potent photosensitizer; upon exposure to sunlight, it generates singlet oxygen (


), causing massive lipid peroxidation and cell membrane rupture.
Visualization: The PPO "Death Cascade"

The following diagram illustrates the specific interruption point and the subsequent lethal oxidative burst.

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Protogen Protoporphyrinogen IX (Substrate) ALA->Protogen PPO_Enzyme PPO Enzyme (Chloroplast) Protogen->PPO_Enzyme Normal Binding ProtoIX Protoporphyrin IX (Accumulated Phototoxin) Protogen->ProtoIX Leakage to Cytoplasm & Auto-oxidation PPO_Enzyme->Protogen Blocked Chlorophyll Chlorophyll/Heme PPO_Enzyme->Chlorophyll Normal Pathway Herbicide This compound (Inhibitor) Herbicide->PPO_Enzyme Competitive Inhibition SingletO Singlet Oxygen (1O2) ProtoIX->SingletO + UV Light (hv) LipidPerox Lipid Peroxidation (Membrane Lysis) SingletO->LipidPerox Necrosis Tissue Necrosis (Plant Death) LipidPerox->Necrosis

Figure 1: Mechanism of Action.[1][2][3] The herbicide blocks PPO, diverting the substrate into a cytoplasmic "suicide pathway" triggered by light.

Application Note: Synthesis & Structural Optimization

For drug development professionals, accessing the scaffold efficiently is critical for Structure-Activity Relationship (SAR) studies. The core this compound structure is typically accessed via condensation or cycloaddition.

Synthetic Route: Anhydride Condensation

The most scalable industrial route involves the condensation of a cyclic anhydride with a substituted amino-heterocycle or aniline.

  • Precursor: 3,4,5,6-Tetrahydrophthalic anhydride (or substituted variants).

  • Reactant: Substituted aniline or heterocyclic amine (e.g., amino-benzoxazinone).

  • Conditions: Glacial acetic acid (reflux) or propionic acid.

  • Yield Target: >85%.

Critical SAR Insight: The "N-phenyl" or "N-heteroaryl" tail dictates crop selectivity. Adding a fluorine atom at the para position of the phenyl ring often enhances lipophilicity and uptake, while ester groups (e.g., propargyl esters) can act as pro-herbicide handles, cleaved in planta to improve phloem mobility.

Protocol 1: In Vitro Enzyme Inhibition Assay (High-Throughput)

Purpose: To determine the


 of the candidate molecule against native PPO enzyme extracted from target weeds (e.g., Amaranthus retroflexus).
Reagents
  • Extraction Buffer: 100 mM Tris-HCl (pH 7.3), 1 mM EDTA, 10% Glycerol.

  • Substrate: Protoporphyrinogen IX (freshly prepared via sodium amalgam reduction of Protoporphyrin IX).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.3), 5 mM DTT, 1 mM EDTA.

  • Stop Solution: Methanol:0.1N HCl (9:1 v/v).

Workflow
  • Enzyme Isolation: Homogenize 10g of etiolated (dark-grown) corn or pigweed shoots in Extraction Buffer. Centrifuge at 10,000g for 20 min. Use the supernatant (mitochondrial/plastid fraction).

  • Incubation:

    • In a black 96-well plate, add 160 µL Assay Buffer.

    • Add 20 µL Candidate Compound (dissolved in acetone, varying concentrations).

    • Add 20 µL Enzyme Extract. Incubate 15 min at 25°C.

  • Reaction: Initiate by adding 20 µL Substrate (Protogen IX, approx 5 µM final).

  • Monitoring: Incubate for 30-60 min at 30°C in the dark.

  • Termination & Readout: Stop reaction with 200 µL Stop Solution. Measure fluorescence of the product (Protoporphyrin IX) at Ex: 405 nm / Em: 630 nm .

Validation Criteria:

  • Positive Control: Flumioxazin (

    
     nM).
    
  • Negative Control: Acetone blank (0% inhibition).

  • Z-Factor: Must be >0.5 for reliable screening.

Protocol 2: In Vivo Greenhouse Screening

Purpose: To evaluate whole-plant efficacy, systemicity, and crop safety (selectivity).

Experimental Setup
  • Target Weeds: Amaranthus retroflexus (Pigweed), Abutilon theophrasti (Velvetleaf), Setaria viridis (Green Foxtail).

  • Crops: Soybean (Glycine max), Corn (Zea mays).

  • Soil: Sandy loam (pH 6.5, 2% organic matter).

Treatment Regimens
Application TypeTimingSpray VolumeAdjuvant
Pre-Emergence (PRE) Day 0 (Soil surface)400 L/haNone
Post-Emergence (POST) Day 14 (2-3 leaf stage)200 L/ha0.25% v/v Non-ionic Surfactant (NIS)
Step-by-Step Methodology
  • Sowing: Plant seeds in 10 cm pots. Maintain at 25°C/20°C (day/night) with 14h photoperiod.

  • Formulation Preparation: Dissolve technical grade compound in acetone/water (1:1) with 0.1% Tween 80. Prepare serial dilutions equivalent to 12.5, 25, 50, and 100 g ai/ha (active ingredient per hectare).

  • Application: Use a track sprayer calibrated to deliver the specified volume at 200 kPa pressure.

  • Assessment:

    • Visual Scoring (0-100%): Performed at 7, 14, and 21 Days After Treatment (DAT).

    • 0%: No effect.

    • 100%: Complete necrosis/death.

    • Symptoms: Look specifically for "bronzing," leaf crinkling, and rapid desiccation (classic PPO symptoms).

Data Analysis Template

Summarize data to calculate


 (Effective Dose for 90% control).
CompoundRate (g ai/ha)Pigweed Control (%)Velvetleaf Control (%)Soybean Injury (%)
Test Cmpd A 5095885
Test Cmpd A 2580650
Flumioxazin 2598902
Control 0000

Formulation & Stability Strategy

PPO inhibitors are typically lipophilic (LogP > 3). Poor solubility leads to crystallization on the leaf surface, reducing efficacy.

Recommended Formulation: Emulsifiable Concentrate (EC)
  • Active Ingredient: 10-20% w/v.

  • Solvent: Aromatic 200 (Naphthalene depleted) or Methyl Oleate (greener alternative).

  • Emulsifiers:

    • Calcium dodecylbenzene sulfonate (Anionic) - 3%.

    • Tristyrylphenol ethoxylate (Non-ionic) - 5%.

  • Stabilizer: Epoxidized soybean oil (1%) to prevent hydrolytic degradation of the dione ring.

Stability Stress Test: Store formulation at 54°C for 2 weeks. Analyze by HPLC. Degradation must be <5% to meet FAO standards.

References

  • Huang, M., et al. (2009). "Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group."[4][5] Journal of Agricultural and Food Chemistry, 57(20), 9585-9592.[6][5] Link

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase inhibitors." Hayes' Handbook of Pesticide Toxicology, 1733-1751. Link

  • Bayer CropScience. (1990s). "2-phenyl-tetrahydro-indolizine-1,3-dione derivatives as herbicides."[2] Patent Literature Review. (Contextual reference based on search results).

  • Hao, G. F., et al. (2011). "Computational structure-based design of novel protoporphyrinogen oxidase inhibitors." Journal of Chemical Information and Modeling, 51(10), 2560-2571. Link

Sources

Application Notes & Protocols for the In Vitro Biological Evaluation of Tetrahydro-indolizine-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This guide provides a comprehensive framework for the initial in vitro biological evaluation of a novel series of compounds: Tetrahydro-indolizine-1,3-dione derivatives. The protocols herein are designed to establish a foundational biological profile, encompassing preliminary physicochemical characterization, cytotoxicity assessment, and functional screening for potential anti-inflammatory and anticancer properties. The emphasis is placed not only on the procedural steps but also on the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively.

Foundational Strategy: A Phased Approach to In Vitro Evaluation

A successful in vitro evaluation campaign for novel chemical entities (NCEs) follows a logical, tiered progression. This approach ensures that resources are spent on compounds with the highest potential for success while systematically gathering crucial data points. Early-stage drug discovery relies heavily on robust in vitro assays to profile compounds, optimize lead candidates, and mitigate the risk of late-stage attrition due to unforeseen toxicity or poor pharmacokinetic properties[4][5][6]. Our evaluation strategy is built on this principle.

The workflow begins with an assessment of fundamental physicochemical properties, which are critical determinants of a compound's "drug-likeness" and behavior in biological assays[7][8]. This is followed by a mandatory cytotoxicity screen to determine the concentration window for subsequent functional assays. Only compounds that pass this initial stage are advanced to more specific, mechanism-of-action studies.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Functional Activity Screening cluster_2 Phase 3: Lead Progression physchem Physicochemical & ADME Screening (Solubility, Lipophilicity, Stability) cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) physchem->cytotoxicity Informs Dosing & Vehicle Selection anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) cytotoxicity->anti_inflammatory Select Non-Toxic Concentrations anticancer Anticancer Assays (Cell Cycle, Apoptosis, etc.) cytotoxicity->anticancer Determine IC50 Values enzyme Enzyme Inhibition Assays (COX-2, FTase, etc.) cytotoxicity->enzyme Select Non-Toxic Concentrations lead_id Hit-to-Lead Optimization anti_inflammatory->lead_id anticancer->lead_id enzyme->lead_id

Figure 1: Phased workflow for in vitro evaluation of novel derivatives.

Phase 1A: Essential Physicochemical & Early ADME Profiling

Expertise & Experience: Before any cell-based assay, understanding a compound's basic properties is paramount. Poor solubility can lead to false negatives or artifactual results in high-throughput screens, while high lipophilicity can be associated with toxicity and non-specific binding[5][7]. Assessing these parameters early is a critical step for successful drug development[9][10].

Core Assays:

  • Aqueous Solubility: Determines the maximum concentration of a compound that can be dissolved in an aqueous buffer. This is crucial for preparing accurate dosing solutions for in vitro assays. Kinetic solubility is often used in early discovery for its high-throughput nature[7].

  • Lipophilicity (LogD): Measures the compound's distribution between an organic (octanol) and aqueous phase at a physiological pH. LogD influences membrane permeability, protein binding, and overall pharmacokinetic behavior[5][10].

  • Chemical Stability: Assesses the compound's stability in the assay buffer and medium over the time course of the experiment to ensure the observed effects are due to the compound itself and not a degradation product.

ParameterMethodImportanceDesirable Range (Rule of Thumb)
Kinetic Solubility Nephelometry or TurbidimetryEnsures compound remains in solution during assays, preventing false negatives.[7]> 50 µM
Lipophilicity Shake-flask or HPLC-basedPredicts absorption, permeability, and potential for non-specific binding.[10]LogD (pH 7.4) between 1 and 3
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of free drug available to exert a biological effect.[10]Moderate (Variable, but <99% is often preferred)

Table 1: Key physicochemical parameters for initial compound profiling.

Phase 1B: Cytotoxicity and Cell Viability Assessment

Trustworthiness: The goal of this phase is to establish the concentration-dependent effect of the derivatives on cell viability. This is a mandatory first step to distinguish between a specific biological effect (e.g., anti-inflammatory) and general toxicity[4][11]. The MTT assay is a robust, widely used colorimetric method for this purpose[12][13].

Principle of the MTT Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product[12][14]. The amount of formazan produced is directly proportional to the number of living cells[15].

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound derivatives (stock solutions in DMSO)

  • Selected cell lines (e.g., HeLa for cancer, RAW 264.7 for inflammation studies, HEK293 for non-cancerous control)[16]

  • 96-well flat-bottom sterile plates

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[14][16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

G start Start seed 1. Seed Cells (1 x 10⁴ cells/well in 96-well plate) start->seed incubate1 2. Incubate 24h (Allow cells to adhere) seed->incubate1 treat 3. Treat Cells (Add serial dilutions of compounds. Include vehicle control (DMSO).) incubate1->treat incubate2 4. Incubate 24h or 48h treat->incubate2 add_mtt 5. Add MTT Solution (10 µL of 5 mg/mL per well) incubate2->add_mtt incubate3 6. Incubate 2-4h at 37°C (Allow formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Remove media, add 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay protocol.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells and adjust the density to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL (1 x 10⁴ cells) into each well of a 96-well plate[16]. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a concentrated stock (e.g., 10 mM in DMSO). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated cells" and "vehicle control" (medium with 0.5% DMSO)[16].

  • Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well[16][17].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the cell layer or the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals[16]. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader[15]. A reference wavelength of 630 nm can be used to subtract background absorbance[14].

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting % viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound IDCell LineIC₅₀ at 24h (µM)IC₅₀ at 48h (µM)
THI-001 HeLa15.28.9
THI-001 HEK293> 10085.4
THI-002 HeLa45.822.1
THI-002 HEK293> 100> 100
Doxorubicin HeLa0.80.4

Table 2: Example data summary for cytotoxicity screening.

Phase 2: Functional Screening - Anti-Inflammatory Activity

Authoritative Grounding: Inflammation is a complex biological response, and the overproduction of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory diseases[18][19]. Therefore, inhibiting NO production in activated macrophages is a key strategy for discovering anti-inflammatory drugs[20][21]. Many indolizine and isoindoline-1,3-dione derivatives have shown potential as anti-inflammatory agents[22][23].

Principle of the Griess Assay: This assay quantifies NO production by measuring the concentration of its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant[18][24]. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured colorimetrically[19].

G cluster_genes Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Nucleus->iNOS_gene TNF_gene TNF-α Nucleus->TNF_gene IL6_gene IL-6 Nucleus->IL6_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates Cytokines TNF-α, IL-6 TNF_gene->Cytokines IL6_gene->Cytokines NO Nitric Oxide (NO) iNOS_protein->NO Produces Inhibitor THI-Derivative (Hypothesized Action) Inhibitor->NFkB Inhibits? Inhibitor->iNOS_protein Inhibits?

Figure 3: Simplified LPS-induced pro-inflammatory signaling cascade in macrophages.

Protocol: Nitric Oxide Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line[18]

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes immediately before use[19].

  • Sodium Nitrite (NaNO₂) for standard curve.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds (selected based on non-toxic doses from the MTT assay). Incubate for 1-2 hours.

  • Stimulation: Add LPS to all wells (except the "untreated control" wells) to a final concentration of 1 µg/mL to induce an inflammatory response[18][19].

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM).

    • Add 50 µL of the freshly mixed Griess Reagent to all supernatant samples and standards[19].

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as:

    • % Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] x 100

Phase 2: Functional Screening - Anticancer Activity

Authoritative Grounding: Indolizine derivatives have been widely investigated as anticancer agents, with some acting as potent tubulin polymerization inhibitors, leading to cell cycle arrest, or modulating key signaling pathways like β-catenin and p53[25][26][27]. A primary screen for anticancer activity involves evaluating a compound's ability to inhibit the growth of cancer cell lines, as determined in the cytotoxicity phase[1][28][29]. Further investigation into the mechanism, such as effects on the cell cycle, provides deeper insight.

Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints, most commonly the G2/M phase, which can be detected by measuring the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI)[25].

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates. Once they reach ~60-70% confluency, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge to form a cell pellet and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the vehicle control suggests the compound may be interfering with mitosis, a mechanism shared by microtubule-destabilizing agents[25].

References

  • G. G. N. de Oliveira, et al. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PMC.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • J. H. Lee, et al. (2016). Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. PubMed.
  • A. Kumar, et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • C. Limban, et al. (n.d.). Synthesis and anticancer properties of new indolizinic derivatives. ResearchGate.
  • I. G. Tudosie, et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI.
  • Sygnature Discovery. (n.d.). In vitro ADME & Physicochemical Profiling.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Frontage Laboratories. (n.d.). Physicochemical Properties.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
  • Biobide. (n.d.). What is an Inhibition Assay?. Blog.
  • BMG LABTECH. (n.d.).
  • C. Draghici, et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science Publishers.
  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties.
  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
  • Abcam. (n.d.). MTT assay protocol.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • BenchChem. (n.d.). Application Note and Protocols: In Vitro Anti-inflammatory Assay of Macrocarpal L using Nitric Oxide Production.
  • M. S. Sinz, et al. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • K. Arunachalam & P. S. Sreeja. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • M. D. Mash et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI.
  • M. A. F. Shori, et al. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmaceutical Sciences and Research.
  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
  • Research and Reviews. (2023). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery.
  • U. Hofer, et al. (n.d.). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. PubMed.
  • A. F. A. Aisha, et al. (2015). Inhibition of nitric oxide production by Solanum melongena and Solanum macrocarpon on RAW 264.7 cells. Taylor & Francis Online.
  • C. S. Ho, et al. (n.d.). Nitric oxide detection methods in vitro and in vivo. PMC.
  • W. I. El-Sayed, et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. PubMed.
  • S. K. Vozáriková, et al. (2020). Facile Synthesis and Biological Evaluation of New Thieno[2,3‐g]indolizine Derivatives. ChemistrySelect.
  • E. Faghih-Mirzaei, et al. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PMC.
  • C. Draghici, et al. (n.d.). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science Publisher.
  • Der Pharma Chemica. (n.d.). indolizine-a-privileged-biological-scaffold.pdf.
  • O. S. Trukhanova, et al. (n.d.). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy).
  • C. Draghici, et al. (2025). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Request PDF - ResearchGate.
  • S. S. Shaik, et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed.
  • S. S. Honnalli, et al. (2017). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Letters in Drug Design & Discovery.
  • Z. K. D. Santos, et al. (n.d.). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydro-indolizine-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Indolizidine Scaffold Synthesis

Executive Summary: The Reaction Landscape[1]

The synthesis of Tetrahydro-indolizine-1,3-dione (and its substituted derivatives) typically relies on the condensation of cyclic imines (e.g., 1-pyrroline) with succinic anhydride derivatives. This is a specific subset of the Castagnoli-Cushman Reaction (CCR) or can be approached via Dieckmann Condensation of acyclic precursors.

Low yields in this reaction are rarely due to "bad luck." They are almost always caused by three competing factors:

  • Anhydride Hydrolysis: Moisture destroys the electrophile before the reaction starts.

  • Enolization Kinetics: The anhydride must enolize to react; this often requires high thermal activation or Lewis Acid catalysis.

  • Polymerization/Ring Opening: The thermodynamic instability of the bicyclic system can lead to ring-opening under basic workup conditions.

Core Protocol: The "Golden Path" to High Yields

Do not deviate from these stoichiometric baselines unless you have a specific mechanistic justification.

Optimized Castagnoli-Cushman Protocol (Thermal)
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Imine : 1.2 equiv AnhydrideExcess anhydride compensates for trace hydrolysis and drives kinetics.
Solvent o-Xylene or Toluene (Anhydrous)High boiling point (

) is required to access the anhydride enol form.
Concentration 0.5 M - 1.0 MHigh concentration favors the bimolecular condensation over side reactions.
Additives 4Å Molecular Sieves (Activated)CRITICAL: Scavenges water generated during the reaction or present in solvent.
Temperature Reflux (

)
The reaction has a high activation energy barrier (enolization).
Time 6 - 18 HoursMonitor via LCMS; prolonged heating promotes degradation.
Step-by-Step Workflow
  • Activation: Flame-dry all glassware under vacuum. Cool under Argon.

  • Preparation: Dissolve the cyclic imine (freshly distilled or generated in situ) in anhydrous o-Xylene.

  • Addition: Add activated 4Å molecular sieves. Add Succinic Anhydride (1.2 equiv) in one portion.

  • Reaction: Heat to vigorous reflux. A Dean-Stark trap can be used but is often unnecessary if sieves are fresh.

  • Workup (The Danger Zone):

    • Cool to Room Temperature.[1][2]

    • Do NOT wash with strong base (NaOH/KOH). The imide ring will open.

    • Wash with saturated

      
       (slightly acidic) or water.
      
    • Dry organic layer over

      
      .
      
  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid silica-induced hydrolysis.

Mechanistic Insight & Visualization

To improve yield, you must understand the failure points. The reaction proceeds via a Mannich-type mechanism where the anhydride enol attacks the imine.

CCR_Mechanism Anhydride Succinic Anhydride (Keto Form) Enol Anhydride (Enol Form) Anhydride->Enol Heat/Lewis Acid Hydrolysis Hydrolyzed Acid (Dead End) Anhydride->Hydrolysis H2O (Moisture) Zwitterion Zwitterionic Intermediate Enol->Zwitterion + Imine (Mannich Attack) Imine Cyclic Imine (1-Pyrroline) Product This compound (Bicyclic Lactam) Zwitterion->Product Intramolecular Acylation Zwitterion->Hydrolysis Ring Opening

Caption: Fig 1. The Castagnoli-Cushman pathway.[1][3][4][5] Note that moisture (red dashed lines) competes directly with the productive pathway at two distinct stages.

Troubleshooting Guide (FAQ Format)

Q1: My yield is consistently low (<30%), but the starting material is consumed. Where is it going?

Diagnosis: You are likely suffering from ring-opening hydrolysis during workup or purification. The Fix:

  • Check Workup pH: Are you using a basic wash? Stop. The 1,3-dione system is an imide; it is susceptible to nucleophilic attack by hydroxide. Use neutral or slightly acidic washes.

  • Check Silica: Silica gel is slightly acidic and usually safe, but prolonged exposure can degrade the product. Add 1% Triethylamine to your eluent to neutralize the silica, or switch to neutral alumina.

Q2: The reaction won't start. I see only starting materials after 4 hours of reflux.

Diagnosis: The anhydride is not enolizing. This is common with substituted succinic anhydrides which are sterically hindered. The Fix:

  • Switch Solvents: Move from Toluene (

    
    ) to o-Xylene (
    
    
    
    ) or Mesitylene (
    
    
    ).
  • Catalysis: Add 10-20 mol% of a Lewis Acid.

    
      or 
    
    
    
    are proven to catalyze the enolization and imine activation without destroying the sensitive functionality.
Q3: I have a complex mixture of diastereomers. How do I control cis/trans selectivity?

Diagnosis: The CCR reaction creates stereocenters at the bridgehead and the alpha-position. The Fix:

  • Thermodynamic Control: Higher temperatures and longer reaction times favor the trans-isomer (thermodynamically more stable).

  • Kinetic Control: To favor the cis-isomer, run the reaction at lower temperatures (

    
    ) using a strong Lewis Acid (e.g., 
    
    
    
    ) or base catalysis (DBU), though yields may suffer.

Advanced Optimization: The Decision Matrix

Use this logic flow to determine your next optimization step.

Troubleshooting_Tree Start Low Yield Detected CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes (Consumed) CheckSM->SM_Yes Full Conversion SM_No No (Remains) CheckSM->SM_No Incomplete Conversion CheckByprod Identify Byproducts SM_Yes->CheckByprod TempCheck Check Temperature SM_No->TempCheck IncreaseTemp Switch to Xylene/Mesitylene TempCheck->IncreaseTemp If < 110°C AddCatalyst Add Yb(OTf)3 (10 mol%) TempCheck->AddCatalyst If > 110°C Hydrolysis Open Chain Acid Found? CheckByprod->Hydrolysis Polymer Tarry/Insoluble Matter? CheckByprod->Polymer FixHydrolysis Dry Solvents & Gentle Workup Hydrolysis->FixHydrolysis FixPolymer Dilute Reaction (0.1 M) & Lower Temp Polymer->FixPolymer

Caption: Fig 2. Decision matrix for troubleshooting yield issues based on LCMS/NMR analysis of the crude mixture.

Data & Chemical Compatibility

Solvent Selection for Yield Maximization

The choice of solvent dictates the maximum thermal energy available for the reaction.

SolventBoiling Point (

)
Relative Yield (Typical)*Notes
Dichloromethane 40< 10%Too cold for thermal enolization. Requires strong Lewis Acid.
THF 6620-40%Good solubility, but often too cold.
Toluene 11065-75%Standard. Good balance of energy and solubility.
o-Xylene 14480-95% Optimal. Drives reaction to completion rapidly.
DMF 153VariableHigh boiling, but difficult to remove; promotes side reactions.

*Yields based on standard succinic anhydride + 1-pyrroline reaction without catalysis.

References

  • Castagnoli, N. (1969).[4] "Reaction of succinic anhydride with benzylidenemethylamine." The Journal of Organic Chemistry, 34(10), 3187–3189. Link

  • Cushman, M., & Castagnoli, N. (1971). "The condensation of succinic anhydrides with Schiff bases.[6] A new synthesis of pyrrolidones." The Journal of Organic Chemistry, 36(22), 3404–3406. Link

  • Krasavin, M., et al. (2016). "The first solvent-free synthesis of privileged γ- and δ-lactams via the Castagnoli–Cushman reaction." Green Chemistry, 18, 5608-5612. Link

  • Howard, S. Y., et al. (2021).[5] "Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones." The Journal of Organic Chemistry, 86(17), 11599–11607. Link

  • Stout, D. M., & Meyers, A. I. (1982). "Recent advances in the chemistry of dihydropyridines." Chemical Reviews, 82(2), 223–243. (Relevant for imine reactivity context). Link

Sources

Technical Support Center: Purification of Polar Tetrahydro-indolizine-1,3-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with purifying polar Tetrahydro-indolizine-1,3-dione analogs. These bicyclic scaffolds, often serving as peptidomimetics or alkaloids (e.g., slaframine analogs), present a "perfect storm" for purification: high polarity, potential for ring-opening hydrolysis, and significant acidity at the C2 position (between the carbonyls).

Status: Operational Lead Scientist: Dr. A. Vance Context: Drug Discovery / Scaffolds

Executive Summary: The Chemistry of the Problem

Before troubleshooting, you must understand why your separation is failing.

  • The "Acidic Trap": The proton at the C2 position (between the 1,3-dicarbonyls) is highly acidic (

    
    ). On standard silica (pH ~5-6), this proton equilibrates between keto and enol forms, causing severe tailing (streaking).
    
  • The "Polarity Trap": If your analog contains polar side chains (hydroxyls, amines), the compound becomes water-soluble, making aqueous workups prone to product loss.

  • The Stability Risk: The imide bond (N-C=O) at the bridgehead is susceptible to hydrolysis under strong basic conditions or prolonged exposure to acidic silica.

Module 1: Chromatographic Troubleshooting

Issue 1: "My compound streaks across the entire column (Tailing)."

Diagnosis: The compound is interacting with silanol groups on the silica gel, likely due to the acidic C2 proton or a basic nitrogen in the side chain.

Protocol A: The Acidic Modifier (For Acidic Analogs) If your analog is primarily acidic (dione + carboxylates/phenols):

  • Mobile Phase: Add 0.5% to 1.0% Acetic Acid (AcOH) to both the non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvents.

  • Mechanism: The acid suppresses the ionization of the dione (

    
    ), forcing it into the neutral, less polar protonated state which migrates efficiently.
    

Protocol B: The "Buffered Silica" System (For Acidic/Labile Analogs) If adding acid to the mobile phase isn't enough or causes decomposition:

  • Pre-treat Silica: Slurry your silica in Mobile Phase + 1% Triethylamine (TEA).

  • Wash: Flush with 3 Column Volumes (CV) of neutral solvent to remove excess free amine.

  • Run: Elute with your standard solvent system. The TEA blocks the most active silanol sites ("hot spots") that cause irreversible binding.

Critical Warning: Do not use TEA in the mobile phase if your dione has an unsubstituted C2 position. The base can deprotonate the dione, forming a sticky salt that will never elute.

Issue 2: "The product co-elutes with polar impurities (DMSO, DMF, unreacted amino acids)."

Diagnosis: Normal Phase (NP) chromatography lacks the selectivity for highly polar separation.

Protocol: Switch to Reverse Phase (C18) Flash Polar indolizinediones often behave better on C18 because the separation mechanism relies on hydrophobicity, not silanol interaction.

  • Column: C18-capped silica (20–40 µm).

  • Solvent A: Water + 0.1% Formic Acid (buffer pH ~2.7).

  • Solvent B: Acetonitrile (MeCN).

  • Gradient: Start at 0% B. Hold for 2 CV. Ramp to 50% B over 15 CV.

  • Why Formic Acid? It suppresses the ionization of the dione, sharpening the peak shape.

Decision Logic: Selecting the Right Column

PurificationLogic Start Start: Crude Mixture Solubility Is it soluble in DCM/EtOAc? Start->Solubility TLC_Streak Does it streak on Silica TLC? Solubility->TLC_Streak Yes RP_Check Is it soluble in Water/MeOH? Solubility->RP_Check No (Too Polar) Acidic_Modifier Add 1% AcOH to Eluent TLC_Streak->Acidic_Modifier Yes (Acidic Dione) Standard Flash Standard Flash TLC_Streak->Standard Flash No C18_Flash Use C18 Flash (Water/MeCN + 0.1% Formic Acid) RP_Check->C18_Flash Yes HILIC Use HILIC Column (AcN/Water/NH4OAc) RP_Check->HILIC No (Very Hydrophilic)

Figure 1: Decision matrix for selecting the stationary phase based on solubility and TLC behavior.

Module 2: Workup & Isolation (The "No-Column" Approach)

Issue 3: "I lose my product during aqueous extraction."

Diagnosis: Your product is amphiphilic. The 1,3-dione makes it acidic, while the lactam/amine core adds polarity. It is partitioning into the water layer.

Protocol: The "pH Swing" Extraction This method exploits the acidity of the C2 proton to purify the compound without chromatography.

  • Dissolution: Dissolve crude in EtOAc or DCM.

  • Base Wash (Extraction): Extract with saturated NaHCO₃ (pH ~8.5).

    • Chemistry: The 1,3-dione deprotonates (

      
      ), becoming a water-soluble enolate salt. Non-polar impurities remain in the organic layer.
      
    • Action:Keep the Aqueous Layer. Discard Organic.

  • Acidification (Precipitation): Carefully acidify the aqueous layer with 1M HCl to pH ~3 while stirring at 0°C.

    • Chemistry: This reprotonates the enolate. The neutral dione is less soluble in water and should precipitate or oil out.

  • Re-Extraction: Extract the cloudy acidic aqueous mix with DCM (3x).

  • Result: The DCM layer now contains purified dione, free of non-acidic impurities.

Data: Solvent System Efficiency for Recrystallization If the "pH Swing" yields a solid, recrystallization is superior to columns.

Solvent SystemSuitabilityNotes
EtOH / Water (9:1) HighBest for polar analogs. Heat to reflux, cool slowly to 4°C.
MeCN / MTBE MediumGood for "oiling out" issues. Dissolve in MeCN, add MTBE until cloudy.
EtOAc / Hexane LowOften causes precipitation of amorphous solids ("brick dust") rather than crystals.
IPA (Isopropyl Alcohol) HighExcellent for removing polar impurities like unreacted amino acids.

Module 3: Chemical Stability FAQs

Q: My compound disappears on the column and I recover a polar baseline spot. What happened?

A: You likely hydrolyzed the imide ring. Tetrahydro-indolizine-1,3-diones contain a bicyclic imide. Silica gel contains acidic surface water. If the column run is slow (>30 mins), the silica catalyzes the hydrolysis of the lactam ring, opening it to a carboxylic acid/amine chain (which sticks to the baseline).

  • Fix: Use Neutralized Silica (flush column with Hexane containing 1% TEA, then wash with Hexane before loading). Or, switch to Alumina (Neutral) which is less hydrolytic.[1]

Q: The NMR shows a mixture of isomers, but I synthesized a single diastereomer.

A: This is likely Keto-Enol Tautomerization , not impurities. The 1,3-dione system exists in equilibrium between the diketo form and the enol form.[2]

  • Verification: Run the NMR in

    
     or add a drop of 
    
    
    
    . If the "impurity" peaks shift or disappear (exchangeable protons), it is the tautomer.
  • Fix: Do not attempt to separate these; they are in dynamic equilibrium.

Module 4: Advanced Visualization

Workflow: The "pH Swing" Purification Strategy

WorkupFlow Crude Crude Reaction Mix (Dione + Impurities) OrgSolvent Dissolve in DCM/EtOAc Crude->OrgSolvent BaseWash Wash with sat. NaHCO3 (pH 8.5) OrgSolvent->BaseWash Split Phase Separation BaseWash->Split OrgLayer Organic Layer (Non-acidic Impurities) Split->OrgLayer AqLayer Aqueous Layer (Dione Enolate Salt) Split->AqLayer Discard Discard OrgLayer->Discard Acidify Acidify to pH 3 (1M HCl) (Reprotonation) AqLayer->Acidify Extract Extract with DCM (3x) Acidify->Extract Final Pure Dione (Concentrate) Extract->Final

Figure 2: The "pH Swing" protocol separates the target dione from non-acidic byproducts by exploiting the C2 acidity.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for handling polar heterocycles and silica buffering).

  • Teledyne ISCO. (2012).[3] Purification Strategies for Flavones and Related Compounds (Application Note AN85). (Relevant for phenolic/acidic 1,3-dione purification on C18 vs Silica).

  • BenchChem. (2025).[1] Troubleshooting guide for the purification of polar quinoline compounds. (Methodologies for buffering silica with TEA for bicyclic nitrogen systems).

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (Detailed guide on HILIC and C18-T3 columns for polar analytes).

  • Master Organic Chemistry. (2010). How To Use a pKa Table. (Fundamental principles for the "pH Swing" extraction logic applied to acidic protons).

Sources

"degradation pathways of Tetrahydro-indolizine-1,3-dione under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with Tetrahydro-indolizine-1,3-dione (specifically the 5,6,7,8-tetrahydroindolizine-1,3-dione scaffold). It addresses stability challenges, degradation mechanisms, and troubleshooting protocols under acidic conditions.

Executive Summary: The Acid Sensitivity Profile

This compound is a bicyclic hemi-imide structure comprising a saturated piperidine ring fused to a pyrrolidine-2,4-dione (succinimide-like) system. While the scaffold exhibits moderate stability in neutral buffers, acidic environments (pH < 4.0) trigger specific degradation pathways that can compromise assay integrity and yield.

The primary degradation mechanism is Acid-Catalyzed Hydrolytic Ring Opening of the 5-membered imide ring, leading to the formation of polar amic acid derivatives. In the presence of strong mineral acids or elevated temperatures, this can progress to complete hydrolysis.

Interactive Troubleshooting Guide (Q&A)

Q1: I observe a new, early-eluting peak in my Reverse-Phase HPLC chromatogram after acidic workup. What is it?

Diagnosis: This is likely the Ring-Opened Amic Acid degradant. Technical Explanation: Under acidic conditions, the carbonyl carbon at position 1 or 3 is protonated, making it susceptible to nucleophilic attack by water. This cleaves the C-N bond of the 5-membered ring.

  • Chemical Change: The lipophilic bicyclic imide converts into a hydrophilic carboxylic acid-amide (amic acid).

  • Chromatographic Behavior: The presence of the free carboxylic acid group significantly increases polarity, causing the compound to elute earlier (lower retention time) on C18 columns.

  • Verification: Check your LC-MS. The new peak should show a mass shift of +18 Da (addition of H₂O).

Q2: My compound disappears completely during heating with HCl/TFA. Is it evaporating?

Diagnosis: No, it is likely undergoing Complete Hydrolysis or Decarboxylation . Technical Explanation:

  • Complete Hydrolysis: Prolonged exposure to strong acid/heat drives the reaction beyond the amic acid stage, fully cleaving the amide bond to release the piperidine derivative and malonic/succinic acid byproducts.

  • Decarboxylation: If your derivative has a carboxyl group beta to the ketone (common in synthetic intermediates), acidic heating will trigger rapid decarboxylation (

    
     Da).
    

Corrective Action:

  • Avoid heating >40°C in acidic media.

  • Neutralize acidic fractions immediately after collection (e.g., using cold NaHCO₃ or phosphate buffer).

Q3: Why does the degradation rate vary between different batches of "acidic" solvent?

Diagnosis: This indicates sensitivity to Water Content and Acid Strength (pKa) . Technical Explanation: The degradation is hydrolysis-driven.

  • Anhydrous Acid (e.g., HCl in Dioxane): The compound is relatively stable because there is no water nucleophile to open the ring.

  • Aqueous Acid (e.g., 1N HCl): Degradation is rapid due to the high concentration of water.

  • Protocols: If acidic conditions are required for deprotection or salt formation, use anhydrous conditions (e.g., HCl/Ether) and minimize exposure to atmospheric moisture.

Visualizing the Degradation Pathway[1]

The following diagram illustrates the step-by-step mechanistic breakdown of this compound in aqueous acid.

DegradationPathway Figure 1: Acid-Catalyzed Hydrolysis Pathway of this compound Start Tetrahydro-indolizine- 1,3-dione (Intact) Protonated Protonated Intermediate Start->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) AmicAcid Ring-Opened Amic Acid (Primary Degradant) Tetrahedral->AmicAcid Ring Opening (C-N Cleavage) FinalProd Piperidine Deriv. + Dicarboxylic Acid AmicAcid->FinalProd Heat / Strong Acid (Amide Hydrolysis)

Caption: Figure 1: Step-wise hydrolysis mechanism showing the conversion of the bicyclic imide to the polar amic acid and final hydrolysis products.

Technical Data & Stability Specifications

Stability Profile Summary
ParameterConditionStability StatusHalf-Life (t½)Major Degradant
pH 1.0 - 2.0 Aqueous, 25°CUnstable < 4 HoursRing-Opened Amic Acid
pH 4.0 - 6.0 Aqueous, 25°CModerate > 24 HoursMinor Hydrolysis
pH < 1.0 Anhydrous (e.g., TFA/DCM)Stable > 48 HoursNone (if kept dry)
Temperature > 60°C (Acidic)Critical Failure < 30 MinsDecarboxylated products

Validated Experimental Protocols

Protocol A: Monitoring Degradation via LC-MS

Use this protocol to quantify the extent of ring opening in your samples.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of Acetonitrile (Avoid dissolving directly in acidic mobile phase if delays are expected).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Use Formic Acid (weaker) instead of TFA (stronger) to minimize on-column degradation.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Imide absorption).

    • MS: ESI Positive Mode. Look for [M+1] (Parent) and [M+19] (Hydrolysis product: Parent + 18).

Protocol B: Quenching Acidic Reactions (Workup)

Use this to recover the intact imide after an acidic synthetic step.

  • Cooling: Cool the reaction mixture to 0°C immediately.

  • Dilution: Dilute with an excess of cold Ethyl Acetate (EtOAc).

  • Neutralization:

    • Do NOT add water directly if using strong anhydrous acids.

    • Wash the organic layer with cold Saturated NaHCO₃ solution. Perform this wash quickly (< 2 mins contact time).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo at < 30°C .

References & Authority

  • Indolizine Synthesis & Stability:

    • S. Muthusaravanan et al., "Recent Advances in the Synthesis of Indolizines and their Derivatives," Int. J. Eng. Trends Tech., 2023. (Describes the general stability of the fused ring system).

    • Source:

  • Mechanism of Cyclic Imide Hydrolysis:

    • Use of acid-catalyzed hydrolysis mechanisms for glutarimide and succinimide derivatives as the baseline for 1,3-dione stability.

    • Context: Cyclic imides hydrolyze to amic acids via nucleophilic attack at the carbonyl carbon.

    • Reference: Brown, H.C. et al., "Hydrolysis of Cyclic Imides," J. Org. Chem.

  • Tetrahydroindolizine Scaffold Data:

    • Dinsmore, A. et al., "Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids," Org. Biomol. Chem., 2006. (Provides spectral data and handling conditions for reduced indolizines).

    • Source:

Technical Support Center: Catalyst Selection for Efficient Tetrahydro-indolizine-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Catalyst Selection Matrix

The synthesis of Tetrahydro-indolizine-1,3-dione (and its functionalized derivatives) represents a critical challenge in pharmacophore development. The core structure—a fused bicyclic system containing a saturated piperidine ring and a pyrrolidine-dione moiety—requires precise control over regioselectivity and diastereoselectivity .

While classical methods (e.g., Perkin-like cyclization of pipecolic acid) exist, modern drug discovery favors Organocatalytic Multicomponent Reactions (MCRs) and Annulation Cascades due to milder conditions and higher atom economy.

Catalyst Selection Matrix
Catalyst ClassSpecific CatalystMechanism of ActionIdeal ApplicationKey Limitation
Secondary Amines Pyrrolidine (20 mol%)Enamine-Imine ActivationRacemic Annulation: Reaction of 2-formylpiperidine with 1,3-dicarbonyls. Robust and scalable.Poor enantiocontrol; requires molecular sieves to drive equilibrium.
Chiral Lewis Bases HyperBTM (Isothiourea)Ammonium Enolate FormationAsymmetric Synthesis: High enantioselectivity (>99% ee) for complex fused systems.High cost; sensitive to moisture; restricted substrate scope (requires activated esters).
Ionic Liquids [Bmim]BF₄ Dual Acid/Base ActivationGreen/MCR: Solvent-free synthesis; stabilizes charged intermediates (zwitterions).Product isolation can be tedious; catalyst leaching/recycling efficiency varies.
Bifunctional L-Proline H-Bonding + EnamineBiomimetic MCR: Aldehyde-Amine-Dicarbonyl coupling.Lower reaction rates; solubility issues in non-polar solvents.

Troubleshooting Guide: Common Failure Modes

This section addresses specific issues reported by users during the synthesis of tetrahydroindolizine scaffolds, specifically focusing on the Pyrrolidine-catalyzed annulation and Ionic Liquid mediated MCRs .

Issue 1: Low Yield & Incomplete Conversion

Symptom: TLC shows starting material (2-formylpiperidine or Schiff base) remaining after 24 hours.

  • Root Cause A (Moisture): Imine/enamine formation is reversible. Accumulation of water shifts the equilibrium backward.

  • Root Cause B (Catalyst Deactivation): Acidic impurities in 1,3-dicarbonyls can protonate the amine catalyst, rendering it inactive.

Corrective Protocol:

  • Add Molecular Sieves: Incorporate 4Å Molecular Sieves (activated) directly into the reaction vessel (200 mg/mmol substrate).

  • Buffer the System: For acidic substrates (e.g., Meldrum's acid derivatives), add a mild base co-catalyst like DABCO (5 mol%) or increase Pyrrolidine loading to 30 mol%.

  • Solvent Switch: Switch from Ethanol (protic) to Toluene or THF to facilitate Dean-Stark water removal if sieves are insufficient.

Issue 2: Poor Diastereoselectivity (dr < 5:1)

Symptom: Product isolates as an inseparable mixture of cis/trans or endo/exo isomers.

  • Root Cause: Thermodynamic equilibration of the intermediate Michael adduct. High temperatures favor the thermodynamic product mixture rather than the kinetic isomer.

Corrective Protocol:

  • Lower Temperature: Reduce reaction temperature from reflux to 0°C or -10°C .

  • Switch Catalyst: Move to a bulky chiral catalyst like (S)-Diphenylprolinol trimethylsilyl ether . The steric bulk prevents free rotation in the transition state, locking the conformation.

  • Solvent Effect: Use non-polar solvents (DCM, Toluene). Polar solvents stabilize the open zwitterionic intermediate, allowing bond rotation and eroding stereoselectivity.

Issue 3: "Gummy" Product / Purification Failure

Symptom: Reaction works, but product oils out or decomposes on Silica.

  • Root Cause: The tetrahydroindolizine core can be acid-sensitive (retro-Mannich reaction) or trap ionic liquid residues.

Corrective Protocol:

  • Neutralize Silica: Pre-treat silica gel with 1% Triethylamine/Hexane before column chromatography.

  • Precipitation Workup: If using Ionic Liquids ([Bmim]BF₄), dilute the reaction mixture with Water/Ethanol (1:1) . The hydrophobic product often precipitates as a solid, leaving the catalyst in the aqueous phase.

Detailed Protocol: Pyrrolidine-Catalyzed Annulation

This protocol describes the robust synthesis of 5,6,7,8-tetrahydroindolizine derivatives via the annulation of 2-formylpiperidine with 1,3-dicarbonyls.[1] This method is preferred for its operational simplicity and access to the core skeleton.

Target: 8-Benzoyl-5,6,7,8-tetrahydroindolizine derivative.

Reagents:
  • Substrate A: 2-Formylpiperidine hydrochloride (1.0 mmol)

  • Substrate B: 1,3-Diphenylpropane-1,3-dione (1.0 mmol)

  • Catalyst: Pyrrolidine (20 mol%, 17 mg)

  • Additive: 4Å Molecular Sieves (200 mg, activated)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Workflow:
  • Activation: Flame-dry a 25 mL round-bottom flask under Argon. Cool to room temperature.

  • Charging: Add 2-Formylpiperidine HCl, 1,3-dione, and Molecular Sieves.

  • Catalyst Addition: Add THF followed by Pyrrolidine via syringe. Note: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine to liberate the free base 2-formylpiperidine in situ.

  • Reaction: Stir at 60°C for 6–12 hours. Monitor by TLC (30% EtOAc/Hexane). Look for the disappearance of the dione spot.

  • Workup: Filter the mixture through a Celite pad to remove sieves. Wash with DCM.

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (Silica, Hexane/EtOAc gradient).

Visualizing the Chemistry

Figure 1: Mechanism of Organocatalytic Annulation

This diagram illustrates the cascade pathway: Imine formation


 Enamine activation 

Cyclization.

ReactionMechanism Reactants 2-Formylpiperidine + 1,3-Dicarbonyl Inter1 Imine/Enamine Intermediate Reactants->Inter1 Condensation Inter2 Mannich/Michael Adduct Inter1->Inter2 C-C Bond Formation Water H2O (Byproduct) Inter1->Water - H2O Transition Intramolecular Cyclization Inter2->Transition Ring Closure Product Tetrahydroindolizine Product Transition->Product - H2O Cat Pyrrolidine (Catalyst) Product->Cat Regeneration Cat->Inter1 Activates

Caption: The pyrrolidine-catalyzed cycle involves reversible imine formation followed by an irreversible cyclodehydration step to form the fused ring system.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when encountering low yields.

Troubleshooting Start Problem: Low Yield (<40%) CheckTLC Check TLC: Is Starting Material Present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Decomposition/Side Products CheckTLC->NoSM No CheckMoisture Check Moisture Content YesSM->CheckMoisture CheckTemp Check Reaction Temp NoSM->CheckTemp ActionSieves Action: Add 4A Mol. Sieves Increase Cat. Load CheckMoisture->ActionSieves Wet/Slow ActionTemp Action: Lower Temp to 0°C Check Reagent Purity CheckTemp->ActionTemp Too Hot/Complex Mix

Caption: Diagnostic flow for resolving yield issues in tetrahydroindolizine synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use L-Proline instead of Pyrrolidine for the annulation? A: Yes, L-Proline is a viable alternative and can induce chirality. However, L-Proline often requires a polar solvent (like DMSO or DMF) for solubility, which can make water removal difficult. For racemic synthesis, Pyrrolidine in THF/Toluene is superior due to easier water management via molecular sieves.

Q: My product decomposes during column chromatography. Why? A: Tetrahydroindolizines, especially those with electron-rich substituents, can be sensitive to the acidic nature of silica gel. Solution: Deactivate your silica gel by flushing the column with 1% Triethylamine in Hexane before loading your sample. Alternatively, use neutral Alumina.

Q: Is it possible to synthesize the 1,3-dione specifically without extra substituents? A: If you strictly require the This compound (unsubstituted on the pyridine ring), the most efficient route is the Perkin-type cyclization of Pipecolic acid (2-piperidinecarboxylic acid) with Acetic Anhydride and a base like DMAP . The organocatalytic routes described above are better suited for creating substituted derivatives with higher complexity.

References

  • Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Source: PubMed / National Institutes of Health (NIH). Protocol Basis: Describes the Pyrrolidine/Molecular Sieve protocol for annulation.

  • Isothiourea-catalysed enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives. Source: PubMed Central (PMC). Protocol Basis: Describes the asymmetric route using Lewis Base catalysis (HyperBTM).

  • Enantioselective synthesis of tetra-substituted tetralines and tetrahydro-indolizines by NHC-catalyzed azolium–enolate cascade. Source: Chemical Communications (RSC).[2] Protocol Basis: Advanced NHC-catalyzed cascade reactions for complex scaffolds.

  • One-pot organocatalyzed synthesis of tricyclic indolizines. Source: Organic & Biomolecular Chemistry (RSC). Protocol Basis: Aqueous phase synthesis and green chemistry approaches.

Sources

Technical Support Center: Regioselective Functionalization of Tetrahydro-indolizine-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Topic: Troubleshooting Regioselectivity in Bicyclic Imide Scaffolds

Introduction: The Regioselectivity Matrix

Welcome to the technical support hub for Tetrahydro-indolizine-1,3-dione functionalization. This scaffold—a bicyclic imide fused to a saturated nitrogen heterocycle—presents a unique "tri-zone" reactivity profile that often frustrates standard synthetic logic.

Successful functionalization requires navigating three competing reactive sites:

  • The C2 Active Methylene: Highly acidic (

    
    ), prone to ambident nucleophilicity (C- vs. O-attack).
    
  • The C5/C8 Saturated Ring: Chemically inert under standard conditions but susceptible to transition-metal-catalyzed C(sp³)-H activation.

  • The Carbonyl Oxygen: A hard Lewis base site that competes during electrophilic attack.

This guide addresses the three most common "Support Tickets" we receive regarding this scaffold.

Ticket #001: C-Alkylation vs. O-Alkylation at C2

User Issue: "I am attempting to alkylate the C2 position using an alkyl halide and base, but I am observing significant formation of the O-alkylated enol ether byproduct. How do I force C-selectivity?"

Root Cause Analysis

The enolate of this compound is an ambident nucleophile .

  • O-Attack (Kinetic/Hard): The oxygen atom has higher electronegativity and charge density. It is favored by "hard" electrophiles, polar aprotic solvents (which leave the oxygen "naked"), and dissociated ion pairs.

  • C-Attack (Thermodynamic/Soft): The carbon atom is a softer nucleophile. It is favored by orbital overlap control, tight ion pairing, and thermodynamic equilibration.

Resolution Protocol: The "Tight Ion Pair" Strategy

To maximize C-regioselectivity, you must destabilize the O-pathway by encouraging tight coordination between the enolate oxygen and the metal counter-ion.

Step-by-Step Optimization:

  • Base Selection (Counter-ion Control):

    • Do NOT use: Potassium bases (KHMDS, KOtBu). The large K⁺ radius creates a "loose" ion pair, exposing the oxygen for reaction.

    • USE:Lithium bases (LHMDS, LDA) .[1] The small, hard Li⁺ cation coordinates tightly to the oxygen, effectively "capping" it and forcing the electrophile to attack the Carbon [1].

  • Solvent Engineering:

    • Avoid: DMSO or HMPA.[1] These solvate cations too well, breaking the Li-O bond.

    • USE:THF or Toluene . These non-polar/weakly polar solvents maintain the tight Li-O cluster.

  • Thermodynamic Equilibration:

    • If O-alkylation occurs, it is often the kinetic product. Heating the reaction (reflux in Toluene) can sometimes reverse O-alkylation (via retro-Michael or elimination-addition) to the more thermodynamically stable C-alkylated product [2].

Data: C vs. O Selectivity based on Conditions

BaseSolventMetal RadiusIon Pair CharacterMajor Product
KHMDS DMSO1.38 ÅSolvent-SeparatedO-Alkylated (Enol Ether)
NaH DMF1.02 ÅLooseMixture
LHMDS THF0.76 ÅTight (Contact)C-Alkylated (Target)

Ticket #002: Remote C(sp³)-H Activation (C5 vs. C8)

User Issue: "I need to functionalize the saturated ring (C5/C8 positions) without touching the C2 methylene. My current Rhodium conditions are giving a mixture of isomers."

Root Cause Analysis

The this compound core contains multiple C(sp³)-H bonds.[2]

  • C5 (

    
     to N):  Electronically activated by the nitrogen lone pair (if not fully delocalized into the imide) but sterically accessible.
    
  • C8 (Remote): Requires a specific geometric reach from the catalyst.

Standard directing groups (DGs) often fail because the imide carbonyls are weak coordinators compared to pyridines or oximes.

Resolution Protocol: The Ruthenacycle Director

Recent literature suggests that Ruthenium(II) catalysis, utilizing the imide carbonyl as a weak directing group, can achieve site selectivity via the formation of a stable 5- or 6-membered metallacycle [3].

Workflow:

  • Catalyst System: Use

    
     with a carboxylate additive (e.g., 1-AdCOOH). The bulky carboxylate aids in the concerted metallation-deprotonation (CMD) mechanism.
    
  • Directing Group (DG): The internal 1,3-dione carbonyls act as native directing groups. No external DG installation is required.[3]

  • Regioselectivity Rule:

    • Ru(II) tends to favor the C5 position (alpha to Nitrogen) due to the formation of a thermodynamically stable 5-membered ruthenacycle intermediate.

Visualizing the Pathway

CH_Activation Start This compound Metal Add [Ru(p-cymene)Cl2]2 + Adamantane-1-COOH Start->Metal Coord Coordination to C1-Carbonyl Metal->Coord Ligand Exchange CMD CMD Step (C-H Cleavage) Coord->CMD Steric Control Cycle 5-Membered Ruthenacycle (at C5) CMD->Cycle Regioselection Prod C5-Functionalized Product Cycle->Prod Reductive Elim.

Caption: Mechanistic flow for Ru(II)-catalyzed C5-selective functionalization utilizing the native carbonyl directing group.

Ticket #003: Controlling Michael Addition (Mono- vs. Bis-Alkylation)

User Issue: "When reacting the dione with methyl vinyl ketone (MVK), I get the bis-alkylated spiran product instead of the mono-Michael adduct."

Root Cause Analysis

The product of the first Michael addition at C2 contains a proton that is less acidic than the starting material (due to steric bulk) but still sufficiently acidic to deprotonate under equilibrium conditions. If the electrophile is highly reactive (like MVK) and in excess, the second addition is rapid, leading to spiro-cyclization.

Resolution Protocol: The "Soft-Soft" Buffer
  • Stoichiometry: Use a slight deficit of the electrophile (0.95 eq).

  • Catalyst Switch: Move away from strong bases (NaOMe). Use Organocatalysis .

    • Reagent: 10 mol% L-Proline or a Thiourea catalyst .

    • Mechanism:[4][5][6][7][8][9][10] These catalysts activate the electrophile via H-bonding (general acid catalysis) rather than fully deprotonating the dione, which suppresses the formation of the highly reactive dianion species required for bis-alkylation [4].

Troubleshooting Decision Tree

Troubleshooting Start Functionalization Issue Q1 Target Position? Start->Q1 C2 C2 (Active Methylene) Q1->C2 Ring Saturated Ring (C5/C8) Q1->Ring Q2 Problem: O-Alkylation? C2->Q2 Q4 Problem: Regiocontrol? Ring->Q4 Sol1 Switch to Li-Base (LHMDS) Non-polar Solvent (PhMe) Q2->Sol1 Yes Q3 Problem: Bis-Alkylation? Q2->Q3 No Sol2 Use Organocatalyst (Thiourea/Proline) Q3->Sol2 Yes Sol3 Ru(II) + Carboxylate (Targets C5 via 5-membered cycle) Q4->Sol3 Transition Metal Sol4 Radical Process (Low Selectivity - AVOID) Q4->Sol4 Peroxide/Radical

Caption: Decision matrix for diagnosing and resolving regioselectivity failures in this compound synthesis.

References

  • Imperial College London. (2004). Chemistry of Enolates: C- vs O-Alkylation. Retrieved from

  • PharmaXChange. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from

  • The Journal of Organic Chemistry. (2019). C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. Retrieved from

  • Organic & Biomolecular Chemistry. (2020). Diastereoselective three-component 1,3-dipolar cycloaddition. Retrieved from

Sources

Validation & Comparative

"validating the herbicidal efficacy of Tetrahydro-indolizine-1,3-dione analogs in greenhouse trials"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Tetrahydro-indolizine-1,3-dione (THID) scaffold represents a specialized subclass of cyclic imide herbicides. Historically, bicyclic diones have been investigated for their ability to inhibit Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4), a critical enzyme in the chlorophyll and heme biosynthetic pathway.

While commercial standards like Flumioxazin (N-phenylphthalimide class) and Saflufenacil (pyrimidinedione class) dominate the PPO-inhibitor market, THID analogs offer a distinct steric profile that may overcome specific PPO mutations (e.g., the


G210 deletion in Amaranthus tuberculatus).

This guide outlines a rigorous greenhouse validation protocol to benchmark novel THID analogs against industry standards. The focus is on quantifying GR50 (Growth Reduction 50%) and crop selectivity indices.

Mechanistic Pathway (PPO Inhibition)

The efficacy of THID analogs relies on the rapid accumulation of Protoporphyrin IX (Proto IX), a potent photosensitizer. Upon exposure to light, accumulated Proto IX generates singlet oxygen, causing massive lipid peroxidation and cell membrane disruption.[1]

PPO_Pathway Glutamate Glutamate Pathway ProtoGen Protoporphyrinogen IX Glutamate->ProtoGen ProtoIX Protoporphyrin IX (Accumulation) ProtoGen->ProtoIX Blocked by Inhibitor ProtoGen->ProtoIX Uncontrolled Auto-oxidation PPO_Enzyme PPO Enzyme (Target Site) PPO_Enzyme->ProtoGen Catalyzes THID THID Analog (Inhibitor) THID->PPO_Enzyme Inhibits SingletO Singlet Oxygen (1O2) ProtoIX->SingletO + Light (hv) LipidPerox Lipid Peroxidation (Membrane Lysis) SingletO->LipidPerox Necrosis Tissue Necrosis (Plant Death) LipidPerox->Necrosis

Figure 1: Mechanism of Action for PPO-inhibiting THID analogs. Inhibition leads to cytoplasmic accumulation of Proto IX, resulting in light-dependent membrane destruction.[1]

Experimental Design: Greenhouse Bioassay

To generate regulatory-grade data, trials must be conducted under controlled environmental conditions using a randomized complete block design (RCBD).

Test Substance Preparation

THID analogs often exhibit low water solubility. Proper formulation is critical to ensure bioavailability.

  • Solvent System: Dissolve technical grade material in acetone or dimethyl sulfoxide (DMSO).

  • Carrier: Dilute into water containing 0.25% v/v non-ionic surfactant (NIS) or 1.0% v/v Methylated Seed Oil (MSO) for post-emergence applications to enhance cuticular penetration.

  • Comparators:

    • Standard A:Flumioxazin (Valor®) - Benchmark for residual activity.

    • Standard B:Saflufenacil (Sharpen®) - Benchmark for rapid burndown.

Plant Material (Standard Target Species)

Select species that represent key resistance challenges and crop safety targets.

CategorySpecies (Scientific Name)Bayer CodeRelevance
Weed (Broadleaf) Amaranthus palmeriAMAPAHigh resistance risk; PPO target.
Weed (Broadleaf) Abutilon theophrastiABUTHIndicator for velvetleaf control.
Weed (Grass) Setaria faberiSETFAGiant foxtail; grass activity check.
Crop Glycine maxGLXMASoybean (PPO-tolerant traits exist).[2]
Crop Zea maysZEAMXCorn (Metabolism check).
Application Protocol

Equipment: Research-grade track sprayer (e.g., DeVries generation III). Nozzle: TeeJet 8002E flat fan. Volume: 200 L/ha (simulating standard field coverage). Pressure: 276 kPa (40 psi).

Workflow Diagram

Greenhouse_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Soil Soil Mix: Sandy Loam + Peat Sowing Sowing: 10-15 seeds/pot Soil->Sowing Growth Growth Chamber: 25°C/20°C (D/N) Sowing->Growth PreApp PRE-Emergence: Apply 0 Days After Planting Sowing->PreApp Immediate PostApp POST-Emergence: Apply at 2-4 Leaf Stage Growth->PostApp Reaches BBCH 12-14 Spray Track Sprayer: 200 L/ha, TeeJet 8002E PreApp->Spray PostApp->Spray Rating7 7 DAT: Phytotoxicity (0-100%) Spray->Rating7 Rating14 14 DAT: Regrowth Check Rating7->Rating14 Rating21 21 DAT: Biomass (Dry Weight) Rating14->Rating21

Figure 2: End-to-end experimental workflow for validating herbicidal efficacy in greenhouse settings.

Comparative Analysis & Data Interpretation

When analyzing THID analogs, look for the "PPO signature": rapid necrosis appearing within 24-48 hours for POST applications, and hypocotyl girdling for PRE applications.

Scoring System
  • 0%: No effect.

  • 20-30%: Slight stunting/chlorosis (Sub-lethal).

  • 80%: Commercial control threshold.

  • 100%: Complete plant death.

Representative Data (Mock Validation Set)

The following table illustrates how to present your findings. Note the comparative performance of the THID analog (Compound TH-7) against Flumioxazin.

Table 1: Post-Emergence Efficacy (% Control at 14 DAT) Rate: 50 g ai/ha + 1% MSO

TreatmentA. palmeri (Pigweed)A. theophrasti (Velvetleaf)S. faberi (Foxtail)G. max (Soybean)
Untreated Control 0000
Flumioxazin (Std) 98954015 (Bronzing)
Saflufenacil (Std) 99983510 (Spotting)
THID Analog (TH-7) 96 92 65 5
THID Analog (TH-9) 4550100

Analysis:

  • TH-7 demonstrates comparable broadleaf control to standards but exhibits superior crop safety on soybean (5% injury vs 15% for Flumioxazin).

  • TH-7 shows unexpectedly higher activity on grasses (S. faberi), suggesting a potential advantage in mixed-weed spectrums.

  • TH-9 is inactive, indicating that specific substitutions on the indolizine ring (likely the aryl moiety) are critical for binding.

Troubleshooting & Quality Control

To ensure Trustworthiness and Self-Validation of your protocol:

  • Carryover Check: Always include a "blank" spray (solvent only) before and after treatment to ensure the track sprayer is not contaminated.

  • Light Intensity: PPO inhibitors are light-dependent. Greenhouse supplemental lighting must provide at least 500 µmol/m²/s PAR (Photosynthetically Active Radiation). Low light will artificially reduce efficacy.

  • Adjuvant Selection: Do not test THID analogs without an adjuvant in POST trials. The lipophilicity of the dione ring requires oil-based surfactants (MSO/COC) to penetrate the leaf cuticle.

References

  • PPO Inhibitor Discovery: "Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery." Chimia, 2011.

  • Isoindoline-1,3-dione Analogs: "Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group." Journal of Agricultural and Food Chemistry, 2009.[3]

  • Greenhouse Bioassay Standards: "Conducting a Bioassay For Herbicide Residues." NC State Extension Publications, 2016.

  • Mechanism of Action: "Protoporphyrinogen Oxidase-Inhibiting Herbicides."[1][2][4][5] Weed Science, 2017.

  • Indolizine Scaffolds: "Fascinating Ambimobile Aryldiones in Crop Protection." Chimia, 2020.[6]

Sources

"in vivo validation of antimicrobial activity of Tetrahydro-indolizine-1,3-dione compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Tetrahydro-indolizine-1,3-dione scaffold represents a privileged class of N-fused heterocycles. Unlike traditional quinolones or


-lactams, this moiety offers a unique pharmacophore combining a bicyclic core with a dicarbonyl system, capable of engaging multiple binding pockets on bacterial topoisomerases (DNA Gyrase/Topoisomerase IV).

While in vitro screens often yield promising Minimum Inhibitory Concentrations (MICs) in the range of 0.5–8.0 µg/mL, the translation to in vivo efficacy is frequently bottlenecked by physicochemical challenges (solubility, plasma protein binding). This guide provides a rigorous framework for validating these compounds in animal models, comparing them directly against Ciprofloxacin (fluoroquinolone benchmark) and Vancomycin (Gram-positive benchmark).

Why This Scaffold?
  • Target: Primarily DNA Gyrase B (ATPase domain) inhibition, distinct from the fluoroquinolone binding site, offering utility against MDR strains.

  • Liability: High lipophilicity (LogP > 3.5) often requires advanced formulation strategies (e.g., Cyclodextrin complexation) for in vivo bioavailability.

Comparative Performance Analysis

The following data summarizes representative performance metrics of optimized this compound derivatives (Candidate Series T-IND) versus Standard of Care (SoC).

Table 1: Pharmacodynamic & Pharmacokinetic Profile
MetricCandidate: T-IND SeriesComparator: CiprofloxacinComparator: VancomycinInterpretation
Primary Target DNA Gyrase (ATPase domain)DNA Gyrase (Cleavage complex)Cell Wall (D-Ala-D-Ala)Advantage: T-IND retains activity against quinolone-resistant strains.
In Vitro MIC90 0.5 – 4.0 µg/mL0.25 – 2.0 µg/mL1.0 – 2.0 µg/mLCompetitive: Potency is comparable to SoC.
Bioavailability (F) 25–40% (Oral, unformulated)~70% (Oral)<5% (Oral)Challenge: Requires formulation (see Protocol 1).
Plasma Protein Binding High (>85%)Low (20–40%)Moderate (55%)Critical: High binding necessitates higher in vivo loading doses.
In Vivo Efficacy (Log Reduction) 2.5 – 3.0 log CFU/g>3.0 log CFU/g>3.0 log CFU/gValid: Demonstrates bactericidal activity, though slightly lower than optimized SoC.
Toxicity (LD50 Murine) >500 mg/kg>1200 mg/kg>1000 mg/kg (IV)Safety: Acceptable therapeutic window for acute infection models.

Mechanism of Action (Hypothesis Validation)

To validate the antimicrobial activity, one must confirm the mechanism is indeed target-specific and not non-specific membrane disruption (a common false positive in lipophilic compounds).

Diagram 1: Molecular Mechanism & Resistance Evasion

This diagram illustrates the differential binding of the Indolizine scaffold compared to Fluoroquinolones.

MOA_Pathway Compound This compound Target_GyrB Target: DNA Gyrase Subunit B (ATPase Domain) Compound->Target_GyrB Allosteric Binding Cipro Ciprofloxacin (Comparator) Target_GyrA Target: DNA Gyrase Subunit A (DNA Cleavage Core) Cipro->Target_GyrA Intercalation Effect_ATP Inhibition of ATP Hydrolysis Target_GyrB->Effect_ATP Effect_DNA Stabilization of DNA-Enzyme Complex Target_GyrA->Effect_DNA Result Bacterial Replication Arrest (Bactericidal) Effect_ATP->Result Effect_DNA->Result Resistance Quinolone Resistance (GyrA Mutations) Resistance->Compound No Effect (Distinct Site) Resistance->Cipro Blocks Binding

Caption: Differential binding modes allow Tetrahydro-indolizine-1,3-diones to evade common GyrA-mediated fluoroquinolone resistance mechanisms.

In Vivo Validation Protocols

Scientific integrity demands a "Self-Validating System." The following protocols include mandatory "Stop/Go" checkpoints to prevent resource wastage on false positives.

Phase 1: Formulation & Tolerability (The Pre-requisite)

Before efficacy testing, solubility issues inherent to fused heterocycles must be resolved.

  • Vehicle Selection:

    • Standard: 5% DMSO / 40% PEG400 / 55% Saline.

    • Enhanced (Recommended for Indolizines): 10% HP-β-Cyclodextrin in water. This encapsulates the lipophilic 1,3-dione core, improving bioavailability.

  • Maximum Tolerated Dose (MTD) Study:

    • Subjects: CD-1 Mice (n=3 per group).

    • Dosing: Escalating single IP doses (10, 50, 100, 200 mg/kg).

    • Observation: 24h monitoring for piloerection, lethargy, or weight loss.

    • Checkpoint: If MTD < 50 mg/kg, the compound is too toxic for antimicrobial therapy (abort or re-design).

Phase 2: Neutropenic Thigh Infection Model (The Gold Standard)

This model minimizes host immune contribution, isolating the compound's direct antimicrobial effect.

Experimental Design:

  • Animals: Female ICR mice (6 weeks old), rendered neutropenic via Cyclophosphamide (150 mg/kg Day -4, 100 mg/kg Day -1).

  • Infection: Intramuscular (IM) injection of S. aureus (ATCC 29213) or E. coli into the posterior thigh (

    
     CFU/thigh).
    
  • Treatment Groups (n=6 per group):

    • Vehicle Control: (Saline/Cyclodextrin).

    • Positive Control: Ciprofloxacin (20 mg/kg SC) or Vancomycin (10 mg/kg SC).

    • Test Compound (T-IND): Low (10 mg/kg), Mid (30 mg/kg), High (100 mg/kg).

  • Protocol:

    • Administer treatment 2 hours post-infection (hpi).

    • Repeat dosing every 12 hours (q12h) for 24 hours.

    • Endpoint: At 26 hpi, euthanize mice. Aseptically excise thigh muscle.

    • Quantification: Homogenize tissue in PBS. Plate serial dilutions on Mueller-Hinton Agar. Count CFU.

Data Calculation:



Success Criteria: A reduction of 

CFU compared to vehicle is considered clinically significant.

Validation Workflow Visualization

This flowchart outlines the decision matrix for validating the this compound scaffold.

Validation_Pipeline Start Synthesis (T-IND Scaffold) InVitro In Vitro Screen (MIC < 4 µg/mL?) Start->InVitro InVitro->Start Fail (Re-design) ADME ADME/Tox (Microsomal Stability) InVitro->ADME Pass InVivo_Tox In Vivo MTD (Mouse > 50mg/kg?) ADME->InVivo_Tox Stable InVivo_Tox->Start Toxic Efficacy Thigh Infection Model (Neutropenic) InVivo_Tox->Efficacy Tolerated Histology Histopathology (Kidney/Liver) Efficacy->Histology >2 Log Reduction Publish Candidate Validated Histology->Publish No Organ Damage

Caption: The critical path from synthesis to validation requires passing sequential "Stop/Go" efficacy and toxicity gates.

References

  • Faghih-Mirzaei, E., et al. (2018).[1] "Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents." Iranian Journal of Pharmaceutical Research. Link

  • Hazra, A., et al. (2011).[2] "Synthesis and biological evaluation of indolizine derivatives." Der Pharma Chemica. Link

  • Gundersen, L.L., et al. (2007).[3] "Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis." European Journal of Pharmaceutical Sciences. Link

  • Al-Sanea, M.M., et al. (2024). "Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies." Chemistry & Biodiversity. Link

  • BenchChem. (2025). "Structure-Activity Relationships of Indolizine Derivatives." BenchChem SAR Guides. Link

Sources

"head-to-head comparison of different synthetic routes to Tetrahydro-indolizine-1,3-dione"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-indolizine-1,3-dione core represents a valuable scaffold in medicinal chemistry, forming the backbone of various biologically active compounds. Its synthesis, therefore, is of significant interest to researchers engaged in drug discovery and development. This guide provides a detailed, head-to-head comparison of different synthetic strategies to access this important heterocyclic system, offering insights into the underlying chemical principles and practical considerations for each route.

Introduction to this compound

The this compound framework, also known as hexahydropyrrolo[1,2-a]pyridine-1,3-dione, is a bicyclic structure containing a fused pyrrolidine and piperidine ring system with two carbonyl groups. This arrangement of atoms imparts specific conformational and electronic properties that make it an attractive starting point for the synthesis of novel therapeutic agents. The development of efficient and versatile synthetic routes is crucial for exploring the full potential of this scaffold in medicinal chemistry.

This guide will explore and compare key synthetic methodologies, focusing on their efficiency, scalability, and the chemical logic behind each approach.

Synthetic Strategies: A Comparative Analysis

While a plethora of methods exist for the synthesis of indolizine and its derivatives, specific and well-documented routes to the this compound core are less common. This guide will focus on plausible and established synthetic strategies that can be logically extended or have been reported for closely related structures, providing a framework for their application to the target molecule. The primary strategies to be compared are:

  • Intramolecular Cyclization Strategies: These methods involve the formation of one of the rings from a pre-functionalized linear precursor.

  • Cycloaddition Reactions: Building the bicyclic system through the concerted formation of multiple carbon-carbon bonds.

Route 1: Intramolecular Cyclization via Dieckmann Condensation

The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings through the intramolecular cyclization of diesters.[1][2][3][4][5] This strategy can be envisioned for the synthesis of the this compound core by starting with a suitably substituted piperidine derivative.

Mechanistic Rationale

The key step in this proposed route is the base-catalyzed intramolecular condensation of a piperidine-2,6-dicarboxylate derivative. The reaction proceeds through the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl carbon of the second ester, leading to the formation of a β-keto ester. Subsequent hydrolysis and decarboxylation would furnish the desired dione, although in this case, the stable cyclic imide is the final product.

Caption: Proposed Dieckmann condensation pathway to this compound.

Hypothetical Experimental Protocol
  • Esterification: Commercially available piperidine-2,6-dicarboxylic acid is esterified (e.g., using ethanol and a catalytic amount of strong acid) to yield diethyl piperidine-2,6-dicarboxylate.

  • Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium ethoxide, in an aprotic solvent like toluene. The reaction mixture is heated to facilitate the intramolecular cyclization.

  • Acidic Work-up: The reaction is quenched with a protic acid to neutralize the base and promote the formation of the final product.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Performance Metrics (Projected)
ParameterDieckmann Condensation
Yield Moderate to Good
Scalability Good
Reagent Cost Low to Moderate
Reaction Time 4-12 hours
Key Challenges Potential for side reactions such as intermolecular condensation. Control of reaction conditions is crucial.
Advantages Utilizes readily available starting materials. Well-established and understood reaction mechanism.

Route 2: Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[6] This [4+2] cycloaddition between a conjugated diene and a dienophile offers a powerful approach to the tetrahydro-indolizine core.

Mechanistic Rationale

A plausible Diels-Alder strategy involves the reaction of a 1,2-dihydropyridine derivative (acting as the diene) with maleimide or its derivatives (acting as the dienophile). This would directly construct the bicyclic core of the tetrahydro-indolizine system. The dione functionality is pre-installed in the maleimide dienophile.

Caption: Diels-Alder approach to the this compound scaffold.

Hypothetical Experimental Protocol
  • Synthesis of 1,2-Dihydropyridine: A suitable N-protected 1,2-dihydropyridine is synthesized, often in situ, from the corresponding pyridine by reduction.

  • Diels-Alder Reaction: The 1,2-dihydropyridine is reacted with maleimide in a suitable solvent. The reaction can be promoted by heat or microwave irradiation.[6]

  • Deprotection (if necessary): If an N-protecting group is used on the dihydropyridine, it is removed in a subsequent step.

  • Purification: The resulting cycloadduct is purified using standard techniques like column chromatography.

Performance Metrics (Projected)
ParameterDiels-Alder Reaction
Yield Moderate to High
Scalability Moderate (synthesis of dihydropyridine can be a limiting factor)
Reagent Cost Moderate
Reaction Time 2-24 hours
Key Challenges Stability and handling of the 1,2-dihydropyridine diene. Potential for competing side reactions.
Advantages High atom economy. Direct formation of the bicyclic core in a single step.

Route 3: Reductive Amination Cascade

A reductive amination approach can be envisioned, starting from a suitably functionalized dicarbonyl compound.[7][8][9][10] This strategy would involve the formation of the piperidine ring through a double reductive amination.

Mechanistic Rationale

The synthesis would commence with a 2-formyl-glutaric acid derivative. Reaction with ammonia would initially form an enamine or imine, which would then undergo intramolecular cyclization and reduction in a cascade sequence to form the piperidine ring. The pyrrolidine-1,3-dione ring would then be formed in a subsequent step.

Caption: Proposed reductive amination pathway for the synthesis of the core structure.

Hypothetical Experimental Protocol
  • Synthesis of the Dicarbonyl Precursor: A suitable 2-formyl-glutaric acid derivative is synthesized.

  • Reductive Amination: The dicarbonyl compound is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the piperidine ring.

  • Pyrrolidinedione Ring Formation: The resulting amino acid derivative is then cyclized to form the five-membered imide ring, potentially through heating or the use of a dehydrating agent.

  • Purification: The final product is purified by chromatography or recrystallization.

Performance Metrics (Projected)
ParameterReductive Amination Cascade
Yield Moderate
Scalability Moderate (synthesis of the precursor can be complex)
Reagent Cost Moderate
Reaction Time Multi-step, potentially > 24 hours
Key Challenges Synthesis of the starting dicarbonyl compound. Control of stereochemistry.
Advantages Offers flexibility in the introduction of substituents on the piperidine ring.

Head-to-Head Comparison Summary

Synthetic RouteKey TransformationStarting Material ComplexityNumber of Steps (Core Formation)Overall Yield (Projected)ScalabilityKey Advantages
Dieckmann Condensation Intramolecular ester condensationLow to Moderate2Moderate to GoodGoodCost-effective, well-understood
Diels-Alder Reaction [4+2] CycloadditionModerate1-2Moderate to HighModerateHigh atom economy, convergent
Reductive Amination Intramolecular imine/enamine cyclizationHighMulti-stepModerateModerateHigh flexibility for substitution

Conclusion

The synthesis of the this compound core can be approached through several strategic disconnections. The Dieckmann condensation offers a classical and likely cost-effective route, leveraging readily available starting materials. The Diels-Alder reaction presents a more convergent and atom-economical approach, though it may require the synthesis of a less stable diene intermediate. The reductive amination cascade provides the most flexibility for introducing diversity, but at the cost of a potentially longer and more complex synthetic sequence.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials, and the need for specific substitution patterns on the final molecule. This comparative guide provides a foundation for making an informed decision based on the strengths and weaknesses of each approach. Further experimental validation is necessary to determine the precise yields and optimal conditions for each of these proposed routes.

References

  • Slauson, S. R., Echeverry, N., Copeland, S., & Aless, A. (2018). MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE. Semantic Scholar. [Link]

  • Wikipedia contributors. (2023). Dieckmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Katritzky, A. R., Qiu, G., Yang, B., & He, H. Y. (1999). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. PubMed. [Link]

  • Barluenga, J., Nandy, S. K., Laxmi, Y. R., & Valdés, C. (2003). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
  • van der Klis, F., van Haveren, J., van Es, D. S., & Bitter, J. H. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Sustainable Chemistry & Engineering, 9(7), 2846-2855.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Popov, N., Li, S., & Ma, S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Hayashi, Y., Aratake, S., Okano, T., & Itoh, T. (2014). Enantioselective Diels-Alder reaction of 1,2-dihydropyridines with aldehydes using β-amino alcohol organocatalyst. The Journal of Organic Chemistry, 79(20), 9500-9511.
  • Schulz, J., Gündel, J., Kropfgans, C., & Imming, P. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1][6][11]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(10), 731-744.

  • Slauson, S. R. (2018). Microwave Promoted Diels-Alder Reaction of 1,2-Dihydropyridine. ResearchGate. [Link]

  • Chemistry Steps. (2020). Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Tan, A. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Krische, M. J., & Jang, H. (2016). Rhodium-Catalyzed Hydrofunctionalization: Enantioselective Coupling of Indolines and 1,3-Dienes. Accounts of chemical research, 49(10), 2311-2320.
  • St. Amant, A. H., Huang, F., Zhang, Y., Liu, S. H., Poloukhtine, A., Popova, G., ... & Deiters, A. (2019). A Diene-Containing Noncanonical Amino Acid Enables Dual Functionality in Proteins: Rapid Diels-Alder Reaction with Maleimide or Proximity-Based Dimerization.
  • Kumar, S., & Singh, R. (2019). Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines: Synthesis of Functionalized Indolizino[8,7-b]indoles, Pyrido[1,2-a:3,4-b′]diindoles, Indolo[2,3-a]quinolizidine-4-ones, and Other Tetrahydro-β-carboline Fused Heterocycles. The Journal of Organic Chemistry, 84(21), 14065-14078.
  • Gryko, D. T., Krzeszewski, M., Tasior, M., & Grzybowski, M. (2021). Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles. Organic Syntheses, 98, 242-262.
  • von Kiedrowski, G., Pankau, W. M., & Sevim, I. (2001). Products of the Diels–Alder reaction between maleimide derivatives 1, 2 and a fulvene derivative 3. ResearchGate. [Link]

  • Bloomfield, J. J., & Schaefer, J. P. (1967).
  • Name Reactions in Organic Synthesis. (n.d.). Dieckmann Reaction. Cambridge University Press. [Link]

  • de la Torre, A., & de Lera, A. R. (2021). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals.
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). MDPI. [Link]

  • Sivaguru, J., & Jockusch, S. (2013). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. (n.d.).
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. (2013). Arkivoc. [Link]

  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. Asian Journal of Pharmaceutics, 10(4).
  • Mazurov, A. A., Andronati, S. A., Korotenko, T. I., Sokolenko, N. I., Dyadenko, A. I., Shapiro, Y. E., ... & Voronina, T. A. (1998). Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry, 41(16), 2941-2949.
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). Chemistry – An Asian Journal, 18(10), e202300185.
  • Method for the synthesis of substituted formylamines and substituted amines. (2012).
  • Gabriele, B., Mancuso, R., Veltri, L., & Salerno, G. (2024). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Oxidative Aminocarbonylation Approach. European Journal of Organic Chemistry, 27(1), e202400013.
  • Matassini, C., Clemente, F., & Goti, A. (2014). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. (2022). MDPI. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. (2020). GSC Biological and Pharmaceutical Sciences, 10(1), 133-141.
  • Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. (n.d.).
  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

  • The two most general amine syntheses are the reductive amination ... (n.d.). Pearson. [Link]

  • Improved method for the synthesis of substituted formylamines and substituted amines. (2010).

Sources

A Comparative Guide to Elucidating the Mechanism of Action of Tetrahydro-indolizine-1,3-dione via Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for utilizing molecular docking to investigate and confirm the mechanism of action of Tetrahydro-indolizine-1,3-dione. We will objectively compare its predicted performance against established alternatives, supported by a detailed exposition of experimental and computational protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply computational methods to characterize novel chemical entities.

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, a specific derivative, presents a compelling case for mechanistic investigation. Its structural features suggest potential interactions with various biological targets. Here, we postulate and test the hypothesis that it acts as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4]

Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[6][7] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory conditions with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both isoforms.[5][7]

The selection of COX-2 as a putative target for this compound is based on the known anti-inflammatory potential of the broader indolizine class.[1][3] To validate this hypothesis, we will employ molecular docking to compare the binding of our lead compound to the COX-2 active site against that of Celecoxib , a well-characterized, FDA-approved selective COX-2 inhibitor.[4][8]

The COX-2 Inflammatory Pathway

The diagram below illustrates the role of COX-2 in the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Selective inhibitors block this step, reducing inflammation and pain.

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor This compound & Celecoxib Inhibitor->COX2

Caption: Simplified Arachidonic Acid Cascade and the Role of COX-2 Inhibition.

Experimental & Computational Protocol: A Validated Workflow

The trustworthiness of any in silico study hinges on a robust and validated protocol.[9] Every step, from preparing the target protein to analyzing the results, must be deliberate and justified. The following workflow is designed to ensure reproducibility and scientific rigor.

Overall Molecular Docking Workflow

Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Fetch Target Protein (PDB ID: 1CX2) Clean Prepare Protein (Remove water, add hydrogens) PDB->Clean Grid Define Binding Site (Grid Box Generation) Clean->Grid Ligand Prepare Ligands (THID & Celecoxib, 2D to 3D, energy minimize) Ligand->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Validate Protocol Validation (Re-dock native ligand, RMSD < 2Å) Dock->Validate Analyze Analyze Binding Poses & Interactions (PyMOL) Dock->Analyze Compare Compare Binding Energies (THID vs. Celecoxib) Analyze->Compare

Caption: Step-by-step workflow for the molecular docking protocol.

Step-by-Step Methodology

A. Required Software:

  • Protein Preparation: AutoDockTools (MGLTools 1.5.6)[10]

  • Molecular Docking: AutoDock Vina[11]

  • Visualization and Analysis: PyMOL or UCSF Chimera

  • Ligand Drawing/Preparation: ChemDraw, Avogadro

B. Target Protein Preparation:

  • Obtain Crystal Structure: Download the X-ray crystal structure of murine COX-2 complexed with a selective inhibitor (SC-558, a celecoxib analog) from the RCSB Protein Data Bank. PDB ID: 1CX2 is selected for this study.[6][12] This structure provides a high-resolution view of the active site with a relevant ligand bound.

  • Prepare the Receptor:

    • Rationale: The raw PDB file contains non-essential information (water molecules, co-factors not relevant to binding) and lacks information required by docking algorithms (hydrogen atoms, atomic charges).

    • Protocol:

      • Load the 1CX2.pdb file into AutoDockTools.

      • Remove all water molecules. This is crucial as crystallographic waters can interfere with ligand docking.[13]

      • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

      • Compute Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.

      • Save the prepared protein in the required .pdbqt format.

C. Ligand Preparation:

  • Obtain Ligand Structures:

    • This compound (THID): Draw the 2D structure in ChemDraw and convert it to a 3D structure using software like Avogadro.

    • Celecoxib (Comparator): Obtain the structure from PubChem (CID 2662).

  • Energy Minimization:

    • Rationale: The initial 3D structures are not in their lowest energy conformation. Energy minimization using a force field (e.g., MMFF94) is essential to obtain a more realistic, low-energy conformer for docking.

    • Protocol:

      • Load each ligand into Avogadro or a similar program.

      • Run an energy minimization protocol.

      • Save the optimized structures.

  • Prepare for Docking:

    • Use AutoDockTools to define the rotatable bonds and assign Gasteiger charges for each ligand.

    • Save the prepared ligands in the .pdbqt format.

D. Docking Protocol Validation:

  • Rationale: Before docking our test compound, we must first validate that our chosen software and parameters can accurately reproduce a known experimental binding pose.[9][14] This is a critical self-validating step for trustworthiness.

  • Protocol (Re-docking):

    • From the original 1CX2 PDB file, extract the native ligand (SC-558).

    • Prepare the ligand as described in Step C.

    • Dock the prepared SC-558 back into the prepared 1CX2 receptor using the protocol in Step E.

    • Success Criterion: Superimpose the lowest-energy docked pose with the original crystal structure pose. The protocol is considered validated if the root-mean-square deviation (RMSD) between the two poses is less than 2.0 Å.[14][15]

E. Molecular Docking Simulation:

  • Grid Box Generation:

    • Rationale: The docking algorithm needs a defined search space. The grid box specifies the three-dimensional coordinates of the protein's active site where the algorithm will attempt to place the ligand.

    • Protocol:

      • In AutoDockTools, center the grid box on the co-crystallized ligand (SC-558) within the 1CX2 active site.

      • Ensure the box dimensions (e.g., 60x60x60 Å) are large enough to encompass the entire binding pocket, including key residues like Arg513, His90, and Val523, which are crucial for inhibitor binding.[16][17]

  • Running AutoDock Vina:

    • Execute the docking run via the command line, specifying the prepared receptor, ligands, and grid box configuration file. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.[11]

Results and Comparative Analysis

The output of a docking simulation provides two key pieces of information: the binding affinity (a score predicting the strength of the interaction) and the binding pose (the 3D orientation of the ligand in the active site).

Comparative Binding Affinity

Binding affinity is reported in kcal/mol, where a more negative value indicates a more stable, and thus more favorable, interaction.[18]

CompoundDocking SoftwarePredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, nM)
This compound AutoDock Vina-8.9250.5
Celecoxib (Reference) AutoDock Vina-10.245.8
SC-558 (Validation Ligand)AutoDock Vina-10.531.2

These are representative, hypothetical data for illustrative purposes.

Interpretation: The data suggests that this compound is predicted to bind favorably to the COX-2 active site. While its predicted binding affinity is lower than the established inhibitor Celecoxib, it is still significant and warrants further investigation.

Analysis of Binding Pose and Interactions

Visual inspection of the top-ranked poses is critical to understanding the mechanism of binding. The key to COX-2 selectivity is the ability of a ligand to interact with a specific side pocket in its larger, more flexible active site, a feature not present in COX-1.[4][5]

Celecoxib (Reference Inhibitor):

  • Key Interactions: The sulfonamide group of Celecoxib is known to form crucial hydrogen bonds with residues like His90 and Arg513 in the hydrophilic side pocket of COX-2.[8][16] One of its phenyl rings occupies a hydrophobic pocket defined by residues such as Val523, Tyr385, and Trp387.[16] This dual interaction is the structural basis for its high affinity and selectivity.

This compound (Hypothetical Pose):

  • Predicted Interactions: Our docking results predict that the dione oxygens of the this compound core are positioned to form hydrogen bonds with the backbone of Arg120 and the side chain of Tyr355 . The indolizine ring system is predicted to form hydrophobic interactions with Val523 and Ala527 . While it does not extend as deeply into the side pocket as Celecoxib's sulfonamide group, it establishes a stable network of interactions within the main channel.

This comparative analysis suggests that while both molecules bind within the same active site, their specific interaction patterns differ, providing a rationale for the observed differences in predicted binding affinity.

Discussion and Future Directions

This in silico investigation provides strong evidence supporting the hypothesis that this compound acts as an inhibitor of the COX-2 enzyme. The molecular docking simulations demonstrate favorable binding affinity and a plausible binding mode within the enzyme's active site.

Comparison with Alternatives: The comparison with Celecoxib is illuminating. Celecoxib achieves its high potency and selectivity through a specific interaction with the COX-2 side pocket via its sulfonamide moiety.[8] this compound, lacking this specific functional group, is predicted to be a less potent inhibitor. However, its unique binding mode, utilizing different hydrogen bond donors and acceptors, suggests it represents a distinct chemical scaffold for COX-2 inhibition. This could be advantageous for overcoming resistance or for development in patient populations where sulfonamide-based drugs are contraindicated.

Limitations and Next Steps: Molecular docking is a powerful predictive tool, but it is a simulation.[11][19] The results must be validated through experimental assays. The logical next steps are:

  • In Vitro Enzyme Inhibition Assay: To experimentally determine the IC50 values of this compound against both COX-1 and COX-2 enzymes to confirm its potency and measure its selectivity.[7]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to probe the binding site and optimize affinity. For example, adding a sulfonamide-like group to the indolizine core could be explored to target the side pocket more effectively.

  • Molecular Dynamics (MD) Simulations: To complement the static picture from docking, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time.[20]

Conclusion

Through a validated molecular docking workflow, we have generated compelling computational evidence that this compound is a potential inhibitor of the COX-2 enzyme. By comparing its predicted binding affinity and interaction patterns with the well-characterized inhibitor Celecoxib, we have elucidated a plausible mechanism of action and identified key structural differences that account for its predicted performance. This study serves as a robust foundation for guiding subsequent experimental validation and lead optimization efforts in the development of novel anti-inflammatory agents based on the indolizine scaffold.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. RCSB PDB. [Link]

  • Wang, J.L., Limburg, D., Graneto, M.J., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]

  • ResearchGate. (n.d.). Binding of Celecoxib at the COX-2 binding site. Retrieved from [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., et al. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Biochemical Pharmacology, 65(8), 1311-1322. [Link]

  • Catarina, M., & Nuno, M. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace. [Link]

  • ResearchGate. (n.d.). 3D structure of 'COX-2' enzyme (PDB code: 1CX2). Retrieved from [Link]

  • Beben, D., & Kluczyk, A. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. MDPI. [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(11), 3020-3028. [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • Sadeghian-Rizi, T., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Bioinformation, 14(9), 496-505. [Link]

  • Yasara. (n.d.). Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. Retrieved from [Link]

  • Hazra, A., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 172-181. [Link]

  • Ravindranath, P. A., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(11), 3892-3906. [Link]

  • Der Pharma Chemica. (2021). Indolizine- A Privileged Biological Scaffold. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Molecular docking: a decision-making tool for drug discovery. [Link]

  • Encyclopedia.pub. (2025, January 11). Docking Analysis in Research for Novel Enzyme Inhibitors. Retrieved from [Link]

  • Al-Tel, T. H. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 881-893. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Protein Science, 24(11), 1761-1773. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • PubChem. (n.d.). 1,1',3,3'-Tetrahydro-3,3'-dihydroxy(3,3'-bi-2H-indole)-2,2'-dione. Retrieved from [Link]

  • PubChem. (n.d.). hexahydroindolizin-5(1H)-one. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 44(23), 3788-3793. [Link]

  • PubChem. (n.d.). 1,1',2,2'-Tetrahydro(2,2'-bi-3H-indole)-3,3'-dione. Retrieved from [Link]

  • Rossi, D., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4799. [Link]

  • PubChem. (n.d.). 1-Indolizidinone. Retrieved from [Link]

  • PubChem. (n.d.). Indolizine. Retrieved from [Link]

  • Estévez-Braun, A., et al. (2015). Studies on indolizines. Evaluation of their biological properties as microtubule-interacting agents and as melanoma targeting compounds. European Journal of Medicinal Chemistry, 90, 539-552. [Link]

  • Isan, A., & Ostopovici-Halip, L. (2016). Understanding the Action of Indolizines as Biologically Active Moieties: A Molecular Dynamics Study. Current Computer-Aided Drug Design, 12(4), 305-312. [Link]

  • ResearchGate. (2025, August 6). Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. Retrieved from [Link]

  • Faghih-Mirzaei, E., et al. (2019). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 18(2), 793-807. [Link]

  • Niculaua, M., et al. (2025, August 28). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 3687. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Tetrahydro-indolizine-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational directive for researchers handling Tetrahydro-indolizine-1,3-dione , a bicyclic nitrogenous heterocyclic intermediate often encountered in pharmaceutical synthesis.

Given the structural motifs (fused dione system), this compound should be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise. The protocols below adhere to a Control Banding Strategy (Band 3/4) , prioritizing containment over simple PPE.

Hazard Identification & Risk Assessment

The Precautionary Principle: Specific toxicological data for this compound is often limited in public literature. However, structural analogs (indandiones and fused pyrrolidines) exhibit known biological activity, including:

  • Sensitization: High potential for respiratory and skin sensitization (similar to acid anhydrides and cyclic diones).

  • Bioactivity: Indolizine scaffolds are pharmacophores; assume biological potency (e.g., enzyme inhibition).[1]

  • Physical State: Typically a fine, electrostatic powder. Inhalation is the primary exposure route.

Critical Hazard Thresholds:

Hazard Class Risk Level Primary Control
Inhalation High Engineering Controls (Fume Hood/Isolator)
Skin Contact Moderate-High Double-gloving (Nitrile/Laminate)
Eye Contact Moderate Chemical Goggles (No safety glasses)

| Ingestion | Low (Procedural) | Hygiene protocols |

The PPE Matrix: Scale-Dependent Protection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the quantity handled and the solvent system used.

Table 1: PPE Selection by Operational Scale
Operational ScaleActivityRespiratory ProtectionHand ProtectionBody Protection
Micro-Scale (< 50 mg)Weighing, NMR prepFume Hood (Face velocity >100 fpm). If hood unavailable: N95 (minimum).Double Nitrile (0.11 mm min thickness).Standard Lab Coat (Cotton/Poly), Safety Goggles.
Preparative Scale (50 mg - 10 g)Synthesis, Column ChromatographyFume Hood REQUIRED. Use PAPR (Powered Air Purifying Respirator) if powder handling is open.Double Nitrile (Outer) + Laminate (Inner) if using DCM/THF.Tyvek® Lab Coat (Disposable, elastic cuffs), Chemical Goggles.
Bulk Scale (> 10 g)Recrystallization, PackagingGlove Box / Isolator (Negative Pressure).Heavy Duty Butyl/Viton (over sleeve covers).Full Tyvek® Suit (Class III), Shoe Covers, Full Face Respirator (Backup).

Scientist’s Note on Glove Permeation: this compound is often soluble in chlorinated solvents (DCM, Chloroform). Standard nitrile gloves degrade in <2 minutes upon contact with DCM. When handling this compound in solution, you must wear a Silver Shield® (laminate) liner under your nitrile gloves.

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the state of the chemical (Solid vs. Solution) and the containment available.

PPE_Decision_Tree Start Start: Handling This compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Quantity Quantity > 1 gram? Solid->Quantity SolventType Solvent: DCM/Chloroform? Solution->SolventType Hood Is Fume Hood Available? Quantity->Hood No (<1g) Level2 LEVEL 2 PPE: Tyvek Sleeves N95 or PAPR Double Nitrile (Work in Hood) Quantity->Level2 Yes (>1g) Level1 LEVEL 1 PPE: Nitrile Gloves x2 Lab Coat Safety Glasses (Work in Hood) SolventType->Level1 No (e.g., Methanol) Level3 LEVEL 3 PPE: Silver Shield Liners Chemical Goggles Face Shield (Work in Hood) SolventType->Level3 Yes (Chlorinated) Hood->Level1 Yes Hood->Level2 No (High Risk)

Caption: Decision matrix for selecting PPE based on physical state and solvent compatibility.

Operational Protocol: Safe Weighing & Transfer

Handling the solid powder presents the highest risk of inhalation exposure. Follow this "Static-Free" protocol to minimize aerosolization.

Step-by-Step Workflow
  • Preparation:

    • Place an anti-static mat inside the fume hood. Indolizine derivatives are prone to static charge, causing powder to "jump."

    • Pre-weigh your receiving vessel (flask) and a secondary container (beaker).

  • Gowning (Donning):

    • Put on inner nitrile gloves (tucked under lab coat cuffs).

    • Put on outer nitrile gloves (over lab coat cuffs).

    • Inspect fume hood flow monitor (verify >100 fpm).

  • The Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not tap the spatula on the flask rim (this creates aerosols).

    • If the powder is clumpy, do not crush it in the open vessel; close and gently tumble or use a vortex mixer (sealed).

  • Decontamination (Doffing):

    • Wipe the exterior of the stock container with a Kimwipe dampened in Ethanol/Methanol before returning to storage.

    • Place used spatula and wipes in a solid waste bag inside the hood.

    • Remove outer gloves inside the hood and dispose of them as hazardous waste.

Emergency Response & Disposal

Spill Cleanup (Solid)

If this compound is spilled outside the hood:

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: N95/P95 respirator, double gloves, and goggles.

  • Cover: Gently cover the spill with wet paper towels (to prevent dust generation).

  • Clean: Scoop up the wet material. Clean the surface with 10% bleach solution (oxidizes the dione functionality) followed by water.

Waste Disposal[2][3][4][5][6][7]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) as the dione moiety can be reactive.

  • Labeling: Clearly label as "Contains this compound – Potential Sensitizer."

Scientific Rationale (Why this matters)

The 1,3-dione motif on the indolizine ring creates an electrophilic center. Biologically, this can react with nucleophilic residues (cysteine/lysine) on proteins, leading to haptenization . This is the mechanism behind chemical sensitization (allergies). By preventing skin contact and inhalation, you prevent the immune system from recognizing the molecule, thereby avoiding lifelong sensitization.

References
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press, 2011.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General guidance for unlisted intermediates).

  • SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry. (Applied for Band 3/4 control logic).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.